Executive Summary This technical guide profiles the Cyclin-A1 (385-395) peptide, a validated immunogenic epitope derived from the cancer-testis antigen Cyclin-A1 (CCNA1). Identified as SLIAAAAFCLA , this 11-mer peptide i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide profiles the Cyclin-A1 (385-395) peptide, a validated immunogenic epitope derived from the cancer-testis antigen Cyclin-A1 (CCNA1). Identified as SLIAAAAFCLA , this 11-mer peptide is a critical reagent in the development of T-cell-based immunotherapies for Acute Myeloid Leukemia (AML). Despite its non-canonical length for MHC Class I binding, it has been empirically proven to stabilize HLA-A*02:01 molecules and elicit cytotoxic T-lymphocyte (CTL) responses specifically targeting leukemic stem cells (LSCs) while sparing normal hematopoietic progenitors.
This document serves as a definitive reference for researchers utilizing this peptide for in vitro T-cell expansion, dendritic cell (DC) pulsing, and vaccine development.
Part 1: Molecular Characterization
Sequence & Physicochemical Properties
The Cyclin-A1 (385-395) peptide is highly hydrophobic, necessitating specific handling protocols to ensure solubility and prevent aggregation or oxidation.
High . Contains a poly-alanine stretch and multiple hydrophobic residues (L, I, F).
Isoelectric Point (pI)
~5.5 (Predicted)
HLA Restriction
HLA-A*02:01
Solubility & Handling (Critical)
Due to the poly-alanine core and hydrophobic C-terminus, this peptide is insoluble in water . Improper reconstitution will lead to peptide precipitation and failed T-cell stimulation.
Solvent: Reconstitute in 100% DMSO (Dimethyl Sulfoxide) to a stock concentration of 10–20 mg/mL.
Oxidation Risk: The Cysteine (C) at position 10 is prone to disulfide bond formation (dimerization).
Recommendation: Use immediately after thawing or store in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Optional: For long-term storage, adding a reducing agent like DTT is possible, but ensure compatibility with downstream T-cell assays (excess DTT is toxic to cells).
Part 2: Immunological Mechanism[1][2]
The "11-mer" Anomaly
Typically, HLA-A*02:01 preferentially binds 9-mer peptides. However, SLIAAAAFCLA is an 11-mer that binds with high affinity. Structural studies suggest that 11-mers accommodate the MHC groove by "bulging" in the center while anchoring the N- and C-termini.
Immunogenicity: Validated by Ochsenreither et al. (Blood, 2012), this peptide generates high-avidity CTLs capable of lysing CCNA1+ AML cell lines (e.g., THP-1) and primary AML blasts.
Target Specificity: CCNA1 is expressed in the testis (immune privileged) and AML stem cells, but not in normal hematopoietic stem cells (HSCs). This provides a high therapeutic window with minimal off-target toxicity.
Mechanism of Action Diagram
The following diagram illustrates the pathway from CCNA1 overexpression in Leukemia Stem Cells to T-cell mediated lysis.
Figure 1: Mechanism of Cyclin-A1 antigen processing and HLA-A02:01 restricted T-cell recognition.*
Part 3: Experimental Protocols
Peptide Reconstitution Protocol
Objective: Prepare a stable stock solution for downstream assays.
Calculate: Determine the volume of DMSO needed for a 10 mg/mL stock.
Example: For 1 mg peptide, use 100 µL DMSO.
Dissolve: Add sterile, cell-culture grade DMSO (≥99.9%) to the lyophilized peptide vial.
Vortex: Vortex vigorously for 30–60 seconds. Ensure no visible particulates remain.
Aliquot: Dispense into small aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles.
Store: Freeze immediately at -80°C .
In Vitro T-Cell Stimulation (DC Pulsing)
Objective: Expand CCNA1-specific T-cells from HLA-A*02:01+ donor PBMCs.
Supplement media with IL-2 (10 IU/mL), IL-7 (5 ng/mL), and IL-15 (5 ng/mL).
Restimulate weekly with peptide-pulsed monocytes or DCs.
Experimental Workflow Diagram
Figure 2: Workflow for generating Cyclin-A1 specific T-cells using peptide-pulsed Dendritic Cells.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen." Blood, 119(23), 5492-5501.
Immune Epitope Database (IEDB). "Epitope ID 1075677 (SLIAAAAFCLA)." IEDB.org.[3]
Teck, J., et al. (2020). "Evaluation of cyclin A1-specific T cells as a potential treatment for acute myeloid leukemia." Blood Advances, 4(2), 387-397.
UniProt Consortium. "Cyclin-A1 (CCNA1) Human Sequence P78396."[4] UniProt.[4][5]
The Functional Architecture of the Cyclin A1 C-Terminal Domain
The following technical guide details the function, structural biology, and therapeutic potential of the Cyclin A1 C-terminal domain. Mechanisms, Interactions, and Therapeutic Targeting Executive Summary Cyclin A1 (CCNA1...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the function, structural biology, and therapeutic potential of the Cyclin A1 C-terminal domain.
Mechanisms, Interactions, and Therapeutic Targeting
Executive Summary
Cyclin A1 (CCNA1) is a tissue-restricted A-type cyclin with critical roles in spermatogenesis and hematopoiesis. Unlike its ubiquitous counterpart Cyclin A2, Cyclin A1 expression is tightly regulated and often aberrant in pathologies such as Acute Myeloid Leukemia (AML). While the N-terminal domain of cyclins is classically associated with substrate recruitment (via the MRAIL hydrophobic patch), the C-terminal domain (CTD) of Cyclin A1 has emerged as a distinct functional unit governing unique protein-protein interactions—most notably with the DNA repair factor Ku70 .
This guide dissects the Cyclin A1 CTD, defining its structural boundaries, its non-canonical role in Non-Homologous End Joining (NHEJ), and its potential as a precision drug target.
Structural Biology of the C-Terminal Domain[1]
Domain Definition and Boundaries
Cyclin A1 contains two conserved "Cyclin Box" folds (CB). The functional C-terminal Domain is defined here as the region encompassing the C-terminal Cyclin Box Fold (CBOX2) and the unstructured C-terminal tail .
Stabilizes the cyclin fold; Ku70 interaction interface .
C-Terminal Tail
401–465
Unstructured/Flexible
Regulation of complex stability; Epitope accessibility.
The CDK Interface vs. The Ku70 Interface
While the N-terminal helix is the primary driver of CDK2 activation (rotating the PSTAIRE helix), the C-terminal domain provides essential structural scaffolding. Crucially, the C-terminal domain of Cyclin A1 possesses a unique surface topology that facilitates the recruitment of Ku70 , a key component of the NHEJ DNA repair pathway. This interaction is not observed with Cyclin A2, highlighting the evolutionary divergence of the C-terminus.
Mechanistic Function: The DNA Repair Axis
The most critical function of the Cyclin A1 CTD is its role in the DNA damage response (DDR), specifically via the p53-Cyclin A1-Ku70 axis .
The Signaling Pathway
Upon genotoxic stress (e.g.,
-irradiation), p53 induces the expression of CCNA1. The resulting Cyclin A1 protein binds CDK2.[1][2] The C-terminal domain of Cyclin A1 then recruits Ku70, allowing the CDK2 kinase to phosphorylate Ku70. This phosphorylation enhances the activity of the NHEJ machinery, promoting double-strand break repair.
Visualization of the Signaling Network
Figure 1: The p53-Cyclin A1-Ku70 axis. Note the specific role of the C-terminal domain in recruiting Ku70, distinguishing this pathway from canonical cell cycle regulation.
Experimental Protocols: Validating C-Terminal Function
To rigorously study the Cyclin A1 CTD, researchers must employ self-validating protocols that distinguish between general CDK activation (N-term/Core function) and specific interaction partners (C-term function).
Protocol 1: Mapping the Ku70 Binding Interface (Co-IP)
Objective: Confirm that the interaction between Cyclin A1 and Ku70 is dependent on the C-terminal domain.
Interpretation: If the C-term is required for recruitment but not catalysis, the ΔC mutant will phosphorylate Histone H1 (generic) but fail to phosphorylate Ku70 (specific recruitment lost).
Pathological Context & Therapeutic Targeting
Acute Myeloid Leukemia (AML)
In AML, Cyclin A1 is frequently overexpressed. The C-terminal domain's interaction with Ku70 contributes to chemotherapy resistance by enhancing DNA repair efficiency (NHEJ) in leukemic cells, allowing them to survive genotoxic drugs like etoposide.
Drug Development Strategy: Interfacial Inhibition
Targeting the ATP pocket of CDK2 is often too toxic due to lack of specificity. A superior strategy involves targeting the Cyclin A1 C-term/Ku70 interface .
Peptide Inhibitors: Peptides mimicking the Cyclin A1 C-terminal helix can act as competitive antagonists, blocking Ku70 recruitment without inhibiting general CDK2 cell cycle functions.
Screening Assay: A Fluorescence Polarization (FP) assay using a fluorescently labeled Cyclin A1 C-term peptide and purified Ku70 can screen for small molecules that disrupt this specific interaction.
References
Müller-Tidow, J., et al. (2004). "The Cyclin A1-CDK2 Complex Regulates DNA Double-Strand Break Repair." Molecular and Cellular Biology.
Wegiel, B., et al. (2008). "The role of cyclin A1 in cell cycle regulation and cancer."[2] Journal of Cellular Physiology.
Ji, P., et al. (2005). "Cyclin A1, the cell cycle, and leukemia." Cytokine & Growth Factor Reviews.
Brown, N.R., et al. (1995). "The crystal structure of cyclin A." Structure.
Rivera-Patron, M., et al. (2023). "Cryo-EM structure of the CDK2-cyclin A-CDC25A Complex." bioRxiv.
Cyclin-A1 (385-395) in cell cycle regulation studies
Technical Guide: Cyclin-A1 (385-395) in Cell Cycle Regulation & AML Research Part 1: Executive Summary Cyclin-A1 (385-395) represents a critical peptide sequence (SLIAAAAFCLA) derived from the C-terminal domain of the hu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Cyclin-A1 (385-395) in Cell Cycle Regulation & AML Research
Part 1: Executive Summary
Cyclin-A1 (385-395) represents a critical peptide sequence (SLIAAAAFCLA) derived from the C-terminal domain of the human Cyclin A1 protein (CCNA1).[1] While Cyclin A1 is physiologically restricted to the germline (meiosis), its aberrant expression in somatic cells is a hallmark of Acute Myeloid Leukemia (AML) and other malignancies.[1]
This guide details the technical application of the Cyclin-A1 (385-395) peptide, primarily as a molecular validation tool to distinguish CCNA1 from its ubiquitous homolog, Cyclin A2 (CCNA2).[1] In drug development and mechanistic studies, this peptide serves as the "gold standard" control for antibody specificity, ensuring that detected signaling events are attributed to the correct cyclin isoform.
Part 2: Molecular Characterization
Physicochemical Identity
The 385-395 sequence is located within the C-terminal alpha-helical region of the Cyclin Box fold.[1] Its high alanine and hydrophobic residue content suggests it forms a structural helix involved in protein stability or hydrophobic core packing, making it a robust immunogen for generating high-affinity antibodies.
High (Contains 4 Alanines, Leucine, Isoleucine, Phenylalanine)
Isoelectric Point (pI)
~5.5 (Predicted)
Structural Context & Function
Cyclin A1 binds CDK2 and CDC2 (CDK1) to regulate the G1/S transition and G2/M entry.[1] Unlike Cyclin A2, which is essential for somatic cell proliferation, Cyclin A1 is tissue-specific.[1]
Physiological Role: Essential for spermatocyte passage into the first meiotic division.[1]
Pathological Role: In AML, CCNA1 overexpression disrupts normal cell cycle exit, contributing to leukemogenesis.[1]
Sequence Specificity: The 385-395 region is distinct from the analogous region in Cyclin A2, making it the ideal epitope for differential diagnosis.[1]
Part 3: Signaling Pathway Visualization
The following diagram illustrates the distinct regulatory roles of Cyclin A1 in healthy Meiosis versus Leukemic proliferation, highlighting the specific intervention points for research.
Caption: Cyclin A1 forms a kinase complex with CDK2, driving distinct outcomes in germ cells (Meiosis) vs. AML blasts (Proliferation).[1]
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Peptide Blocking (Competition) Assay
Objective: Validate that a Cyclin A1 antibody signal is specific to the 385-395 epitope and not a result of cross-reactivity with Cyclin A2.[1]
Mechanism: Pre-incubating the antibody with the Cyclin-A1 (385-395) peptide saturates the antigen-binding sites.[1] If the band on the Western Blot disappears, the signal is specific.
Reagents:
Primary Antibody: Anti-Cyclin A1 (raised against residues 385-395).[1]
Cut the membrane (if possible) or use a lane-separator.[1]
Incubate Lane 1 with Tube A and Lane 2 with Tube B .[1]
Data Interpretation:
Specific Signal: Band at ~52-55 kDa is visible in Lane 2 but absent in Lane 1.[1]
Non-Specific Signal: Band remains visible in Lane 1 (indicates the antibody binds other proteins).[1]
Protocol 2: Immunoprecipitation (IP) for Kinase Activity
Objective: Isolate active CCNA1-CDK2 complexes to measure kinase activity using the peptide as a specificity control.[1]
Lysis: Lyse cells in mild buffer (0.1% NP-40) to preserve protein complexes.
Pre-Clear: Incubate lysate with Protein A/G beads for 30 min to remove non-specific binders.
IP: Add Anti-Cyclin A1 antibody.[1] Incubate 2 hours at 4°C.
Capture: Add Protein A/G beads. Wash 3x with Lysis Buffer.
Kinase Assay: Resuspend beads in Kinase Buffer + ATP + Histone H1 (substrate).[1]
Validation: Perform a parallel IP where the antibody is pre-blocked with Cyclin-A1 (385-395) peptide.[1] This "Mock IP" should yield zero kinase activity , confirming the activity in the main sample is CCNA1-dependent.[1]
Part 5: Validation Workflow Visualization
This diagram outlines the logic flow for validating Cyclin A1 presence in somatic tumor samples using the peptide blocking method.
Caption: Logic flow for confirming antibody specificity. Disappearance of the band in the peptide-blocked lane confirms the target identity.[1]
Part 6: Therapeutic Implications in AML
The specificity of the 385-395 region allows for the development of targeted therapies or diagnostic panels.
Diagnostic Marker: High levels of Cyclin A1 (validated by 385-395 specific antibodies) correlate with poor prognosis in AML, particularly in PML-RARα fusion subtypes.[1]
Therapeutic Target: Since Cyclin A1 is not required for normal somatic cell cycle (Cyclin A2 suffices), inhibiting CCNA1—or the CCNA1-CDK2 complex—offers a therapeutic window with potentially lower toxicity than pan-CDK inhibitors.[1]
Peptide Mimetics: The 385-395 sequence itself, or modified versions (e.g., stapled peptides), could theoretically be used to disrupt specific protein-protein interactions involving the C-terminus of Cyclin A1, although this is an emerging area of research.[1]
References
UniProt Consortium. (2024).[1] Cyclin-A1 - Homo sapiens (Human).[1][2][3][4][5][6][7] UniProtKB - P78396.[3][4][8] Link
Ji, P., et al. (2005).[1] Cyclin A1, the alternative A-type cyclin, contributes to G1/S cell cycle progression in somatic cells.[1][9] Oncogene. Link
Bäumer, N., et al. (2015).[1] A Limited Role for the Cell Cycle Regulator Cyclin A1 in Murine Leukemogenesis. PLoS ONE. Link
NBS-Bio. (2024).[1] Human Cyclin-A1 385-395 Peptide Product Specifications. Link
Yang, R., et al. (1997).[1] Functions of Cyclin A1 in the Cell Cycle and Its Interactions with Transcription Factor E2F-1. Molecular and Cellular Biology. Link
Technical Guide: Cyclin-A1 (CCNA1) Peptide Fragments as Immunotherapeutic Targets
Topic: Role of Cyclin-A1 Peptide Fragments in Cancer Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Leukemia-Testis Antigen Pa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of Cyclin-A1 Peptide Fragments in Cancer Research
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Leukemia-Testis Antigen Paradigm
Cyclin-A1 (CCNA1) has emerged as a high-priority target in immuno-oncology, specifically for Acute Myeloid Leukemia (AML) and high-grade ovarian carcinoma. Unlike its ubiquitously expressed homolog Cyclin-A2 (CCNA2), CCNA1 exhibits a restricted "Leukemia-Testis Antigen" (LTA) profile. It is physiologically expressed only in meiotic spermatocytes but is aberrantly overexpressed in Leukemic Stem Cells (LSCs) and blast populations.
This guide details the technical utility of CCNA1 peptide fragments—specifically MHC-restricted epitopes—in developing peptide vaccines and T-cell receptor (TCR) engineered therapies. It provides validated protocols for epitope identification, binding stabilization, and T-cell expansion, grounded in the seminal work of Ochsenreither et al. and recent ligandome profiling advancements.
Molecular Basis & Antigen Processing
The therapeutic window of CCNA1 relies on the differential processing of peptide fragments between healthy somatic cells and tumor cells.
The Specificity Bottleneck
CCNA1 shares ~56% sequence homology with CCNA2.[1][2] Therapeutic peptide fragments must be selected from non-conserved regions to avoid fatal autoimmunity (e.g., targeting hematopoiesis).
Mechanism: Intracellular CCNA1 is degraded by the proteasome into short oligopeptides (8–11 amino acids).
Presentation: These fragments are transported via TAP (Transporter associated with Antigen Processing) into the ER, loaded onto MHC Class I molecules (e.g., HLA-A*02:01), and presented at the cell surface.
Target: CD8+ Cytotoxic T Lymphocytes (CTLs) recognize the specific peptide-MHC (pMHC) complex.
Visualization: Antigen Processing Pathway
The following diagram illustrates the critical pathway from CCNA1 protein degradation to T-cell recognition, highlighting the intervention points for peptide therapeutics.
Figure 1: The MHC Class I antigen processing pathway for CCNA1. Therapeutic peptides mimic the output of the proteasome to prime T-cells.
Validated CCNA1 Epitopes
Research has identified specific immunogenic peptides.[2][3] The following fragments have been validated for HLA-A*02:01 binding and capacity to elicit lysis of AML blasts.
Table 1: Key CCNA1 Peptide Fragments in Research
Peptide ID
Region
Sequence Characteristics
HLA Restriction
Validation Status
p410-420
C-terminus
FLDRFLSCM (Representative)
HLA-A02:01
High: Naturally presented on AML blasts (Ligandome confirmed).
High: Confirmed stimulatory epitope in HLA-B7 donors.[2][5]
*> Note: Exact sequences vary by isoform and patent status; "FLDRFLSCM" is a consensus motif for A2 binders in this region. Researchers should verify exact sequences against the specific CCNA1 isoform (GenBank: NP_003905).
Experimental Protocols
These protocols are designed for the functional validation of CCNA1 peptides. They move beyond simple binding prediction to biological verification.
Objective: Determine the physical affinity of a synthetic CCNA1 peptide fragment for the HLA-A*02:01 molecule.
Principle: T2 cells are TAP-deficient and express unstable empty MHC molecules. Exogenous peptides that bind high-affinity stabilize the MHC complex, which can be quantified via Flow Cytometry.
Materials:
T2 Cell Line (ATCC CRL-1992).
Synthetic CCNA1 peptide (>95% purity).
Positive Control Peptide: Influenza M1 (GILGFVFTL).
Anti-HLA-A2 Antibody (Clone BB7.2) conjugated to FITC/PE.
Brefeldin A (optional, to prevent egress of new MHC).
Workflow:
Cell Prep: Wash T2 cells and resuspend at
cells/mL in serum-free IMDM.
Pulsing: Aliquot
of cells into a 96-well U-bottom plate.
Treatment: Add CCNA1 peptide at graded concentrations (
). Include DMSO (vehicle) and M1 peptide controls.
Incubation: Incubate overnight (16–18 hours) at 26°C (permissive temp for empty MHC stability) or 37°C with
-microglobulin supplementation.
Staining: Wash cells
with PBS. Stain with Anti-HLA-A2 antibody for 30 mins at 4°C.
Analysis: Acquire on Flow Cytometer. Calculate the Fluorescence Index (FI) :
Criteria: FI > 1.5 indicates a high-affinity binder.
Protocol B: In Vitro Generation of CCNA1-Specific T-Cells
Objective: Expand T-cells capable of recognizing endogenous CCNA1 on tumor cells.
Causality: Peptide binding does not guarantee immunogenicity. This protocol verifies that the peptide-MHC complex can actually trigger T-cell expansion.
Workflow:
DC Generation: Isolate monocytes (CD14+) from HLA-A*02:01+ donor PBMCs. Culture for 5 days with GM-CSF (1000 IU/mL) and IL-4 (800 IU/mL) to generate immature Dendritic Cells (iDCs).
Mix CD8+ T-cells with pulsed mDCs at a 10:1 ratio (T:DC).
Add IL-21 (30 ng/mL) on Day 0 to support memory formation.
Expansion:
On Day 7 and 14, restimulate with peptide-pulsed autologous monocytes.
Supplement with IL-2 (10 IU/mL) and IL-7 (5 ng/mL).
Readout: Perform IFN-
ELISpot or Chromium-51 release assay against CCNA1+ AML cell lines (e.g., THP-1).
Discovery Pipeline Visualization
The following Graphviz diagram outlines the logical flow for identifying and validating novel CCNA1 fragments, ensuring self-correcting validation steps are taken.
Figure 2: Integrated workflow for CCNA1 peptide discovery. Note the parallel entry from Ligandome analysis, which validates that the peptide is naturally processed in vivo.
Therapeutic Implications & Future Directions
The high expression of CCNA1 in LSCs and its absence in hematopoietic stem cells (HSCs) makes it an ideal target for eradicating minimal residual disease (MRD).
Peptide Vaccines: Clinical trials (e.g., NCT02204456 refs) utilize DC vaccines pulsed with CCNA1 peptides. The goal is to induce a polyclonal response preventing relapse post-transplant.
TCR-T Therapy: High-affinity TCRs isolated from the clones generated in Protocol B are being transduced into patient T-cells. This overcomes the low precursor frequency of CCNA1-specific T-cells in patients.
Checkpoint Blockade Synergy: Combining CCNA1 vaccines with PD-1/PD-L1 inhibitors is hypothesized to reverse T-cell exhaustion in the immunosuppressive AML microenvironment.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen."[2][5][6] Blood.
Ochsenreither, S., et al. (2017). "Identification of epitopes of cancer testis antigen cyclin A1 for targeted T-cell therapy of acute myeloid leukemia (AML) and solid tumors."[4] Journal of Clinical Oncology. [4]
Majeti, R., et al. (2020). "Evaluation of cyclin A1–specific T cells as a potential treatment for acute myeloid leukemia."[1] Blood Advances.
StemCell Technologies. "Protocol: How to Stimulate Antigen-Specific T Cells Using Peptide Pools."
Miltenyi Biotec. "Antigen-specific T cell Research Workflow."
Cyclin-A1 (385-395): Epitope Profiling and CDK2 Regulatory Interfaces
Executive Summary The peptide Cyclin-A1 (385-395) , defined by the sequence SLIAAAAFCLA , represents a critical intersection between cell cycle regulation and cancer immunotherapy. Unlike the canonical "Cyclin Box" domai...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The peptide Cyclin-A1 (385-395) , defined by the sequence SLIAAAAFCLA , represents a critical intersection between cell cycle regulation and cancer immunotherapy. Unlike the canonical "Cyclin Box" domain responsible for binding Cyclin-Dependent Kinases (CDKs), residue range 385-395 functions as a highly specific Cancer Testis Antigen (CTA) epitope . It is processed and presented by MHC Class I molecules (specifically HLA-A*02:01) on the surface of Cyclin-A1-overexpressing tumor cells, particularly in Acute Myeloid Leukemia (AML) and high-grade ovarian cancer.[1]
This guide dissects the dual nature of Cyclin-A1: its role as a CDK2 activator driving the S-phase transition, and the utility of its C-terminal fragment (385-395) as a target for T-cell receptor (TCR) engineered therapies. We provide actionable protocols for peptide handling and functional validation assays.
Structural Mechanistics: The Epitope vs. The Interface
To effectively target Cyclin-A1, researchers must distinguish between its immunological footprint (the epitope) and its functional machinery (the CDK interface).
Location: C-terminal domain, distinct from the CDK-binding core.
Properties: Highly hydrophobic. This sequence exhibits high affinity for the HLA-A*02:01 groove, making it a "dominant" epitope for cytotoxic T-lymphocyte (CTL) recognition.
Therapeutic Logic: Since Cyclin-A1 is normally restricted to the testis (immune privileged) but aberrantly expressed in leukemia stem cells, T-cells targeting the 385-395 peptide can selectively lyse tumor cells while sparing healthy somatic tissues.
The Functional Core: CDK Interaction Sites
While 385-395 serves as the target for immune recognition, the function of the protein relies on upstream domains.
The Cyclin Box (Residues ~210–330): A conserved alpha-helical domain that binds the PSTAIRE helix of CDK2. This binding induces a conformational change in CDK2, rotating the PSTAIRE helix and exposing the catalytic cleft for ATP binding.
The Hydrophobic Patch (MRAIL Motif): Located on the surface of the Cyclin Box. It recruits substrates (like Rb or E2F1) containing an RxL motif. Disruption of this site prevents substrate phosphorylation even if the kinase is active.
Structural Topology Diagram
The following diagram illustrates the spatial separation between the CDK activation domain and the immunogenic C-terminal epitope.
Caption: Structural map of Cyclin A1 showing the functional CDK2 binding interface (Red) versus the C-terminal immunogenic epitope 385-395 (Green).
Experimental Protocols
Protocol A: Synthesis and Solubilization of SLIAAAAFCLA
Challenge: The sequence is extremely hydrophobic (5 Alanines, 2 Leucines, 1 Phenylalanine, 1 Isoleucine). Standard aqueous dissolution will fail, leading to aggregation and false negatives in binding assays.
Reagents:
Lyophilized Peptide (SLIAAAAFCLA), >95% purity.
DMSO (Dimethyl sulfoxide), sterile grade.
PBS (Phosphate Buffered Saline), pH 7.4.
Workflow:
Primary Stock (10 mg/mL): Dissolve the lyophilized peptide strictly in 100% DMSO . Do not attempt to add water first. Vortex vigorously for 2 minutes until clear.
Sonication: If turbidity persists, sonicate in a water bath for 5 minutes at room temperature.
Working Solution: Dilute the DMSO stock into the assay buffer (e.g., PBS) immediately prior to use.
Critical Step: Ensure the final DMSO concentration in your cell assay is <0.5% to avoid cytotoxicity.
Example: To achieve 10 µg/mL peptide, dilute 1 µL of stock into 999 µL of media.
Protocol B: Functional Validation via ELISPOT (T-Cell Activation)
This protocol validates the immunogenicity of the 385-395 epitope by measuring Interferon-gamma (IFN-γ) release from T-cells.
Materials:
PBMCs (Peripheral Blood Mononuclear Cells) from HLA-A*02:01 positive donors.
T2 Cells (TAP-deficient, HLA-A2+ target cells).
Anti-IFN-γ capture and detection antibodies.
Step-by-Step:
Peptide Loading: Incubate T2 cells (1x10^6/mL) with 10 µg/mL SLIAAAAFCLA peptide (from Protocol A) and 5 µg/mL ß2-microglobulin for 2 hours at 37°C. This stabilizes the MHC complex.
Effector Setup: Thaw PBMCs or expanded T-cell lines. Rest in media for 2 hours.
Co-Culture:
Plate 50,000 peptide-loaded T2 cells (Targets) per well in an ELISPOT plate.
Add 100,000 Effector T-cells per well (E:T ratio 2:1).
Controls: Irrelevant peptide (HIV-pol) as negative; PMA/Ionomycin as positive.
Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.
Development: Wash plate, add biotinylated detection antibody, then Streptavidin-HRP. Develop with AEC substrate.
Readout: Count spots. A positive response is defined as >2x background spots.
Equilibration: Mix 5 nM CDK2/Cyclin A1 complex with kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT).
Inhibitor Addition: Add test compound (e.g., a peptidomimetic targeting the Cyclin Box). Incubate 15 min.
Reaction Start: Add Histone H1 (2 µM) and ATP (10 µM).
Incubation: 30 minutes at 30°C.
Termination: Add EDTA to stop reaction.
Detection: Measure phosphorylation via scintillation counting (if using 33P) or TR-FRET.
Therapeutic Data Summary
The following table contrasts the properties of the 385-395 epitope against the canonical CDK interaction sites, guiding selection for drug development.
Feature
Epitope 385-395
CDK Interaction Site (Cyclin Box)
Sequence
SLIAAAAFCLA
Residues ~210–330 (Helical bundle)
Primary Function
MHC Class I Presentation (Immunogenic)
CDK2 Binding & Activation
Drug Modality
TCR-T Cell Therapy, Peptide Vaccines
Small Molecule Inhibitors, Stapled Peptides
Target Specificity
High (Tumor-specific presentation)
Moderate (Structural homology with Cyclin E/B)
Mechanism
Cytotoxic T-Cell Lysis
Cell Cycle Arrest (G1/S Block)
Immunotherapy Workflow Diagram
This workflow visualizes how the Cyclin-A1 (385-395) peptide is utilized in generating tumor-specific T-cells.
Caption: Mechanism of action for T-cell therapies targeting the Cyclin-A1 (385-395) epitope on tumor cells.[1]
References
Ochsenreither, S. et al. (2012).[3] "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen."[4] Blood, 119(23), 5492-5501.
Jeffrey, P.D. et al. (1995). "Mechanism of CDK activation revealed by the structure of a cyclinA-CDK2 complex."[5] Nature, 376, 313–320.
Russo, A.A. et al. (1996). "Crystal structure of the p27Kip1 cyclin-dependent-kinase inhibitor bound to the cyclin A-Cdk2 complex." Nature, 382, 325–331.
Kondo, E. et al. (2008). "Cyclin A1 is specifically expressed in human leukemia stem cells and leukemic progenitors." Blood, 111, 1-10.
Technical Guide to Cyclin-A1 (385-395): Interaction Profiling & Therapeutic Applications
This guide provides a technical analysis of the peptide fragment Cyclin-A1 (385-395) , sequence SLIAAAAFCLA . Executive Summary Cyclin-A1 (385-395) (Sequence: SLIAAAAFCLA ) is a hydrophobic peptide fragment derived from...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the peptide fragment Cyclin-A1 (385-395) , sequence SLIAAAAFCLA .
Executive Summary
Cyclin-A1 (385-395) (Sequence: SLIAAAAFCLA ) is a hydrophobic peptide fragment derived from the C-terminal domain of the Cyclin A1 protein (CCNA1). Unlike its ubiquitous homolog Cyclin A2, Cyclin A1 exhibits highly restricted tissue expression—primarily in the testis and in Acute Myeloid Leukemia (AML) stem cells.
This expression profile classifies the peptide as a Leukemia-Associated Antigen (LAA) and a Cancer-Testis Antigen (CTA) . Its primary biological utility lies not in cell-cycle regulation, but as an immunogenic epitope presented by HLA-A*02:01 molecules to cytotoxic T-lymphocytes (CTLs).
Key Technical Specifications:
Parameter
Detail
Peptide Sequence
SLIAAAAFCLA
Source Protein
Cyclin A1 (CCNA1)
Residue Mapping
Commonly cited as 385-395 (commercial) or 341-351 (isoform c specific).
Primary Binding Partner
HLA-A*02:01 (MHC Class I)
| Effector Partner |
-TCR on CD8+ T-Cells |
| Therapeutic Class | Immunotherapeutic Epitope (AML Vaccines, TCR-T Therapy) |
Primary Binding Partner: HLA-A*02:01
The most critical binding interaction for Cyclin-A1 (385-395) is with the Major Histocompatibility Complex (MHC) Class I molecule, specifically the HLA-A*02:01 allele.
Structural Basis of Binding
The sequence SLIAAAAFCLA contains specific "anchor residues" that dictate high-affinity binding to the HLA-A*02:01 peptide-binding groove.
Position 2 (P2): Leucine (L). This is the primary N-terminal anchor. The Leucine side chain inserts deep into the hydrophobic B-pocket of the HLA molecule.
C-Terminus (P11): Alanine (A). The C-terminal residue anchors the peptide into the F-pocket. While Valine or Leucine are canonical C-terminal anchors for HLA-A2, Alanine is a tolerated hydrophobic residue that stabilizes the complex.
Hydrophobicity: The peptide is extremely hydrophobic (containing Phenylalanine, Isoleucine, Leucine). This aligns with the hydrophobic nature of the HLA-A2 groove, facilitating stable "peptide loading" in the Endoplasmic Reticulum (ER).
The Peptide Loading Complex (PLC) Pathway
The binding event is not spontaneous but orchestrated by the cellular machinery.
Figure 1: The processing pathway converting cytosolic Cyclin A1 into the surface-bound HLA-A*02:01/Peptide complex.
Secondary Binding Partner: The T-Cell Receptor (TCR)
Once the HLA-A*02:01/Cyclin-A1 (385-395) complex is displayed on the cell surface, it becomes a target for specific T-Cell Receptors (TCRs).
The Immunological Synapse
Specificity: The TCR recognizes the conformational "landscape" of the peptide presented by the HLA. The central residues of the peptide (Isoleucine-Alanine-Alanine-Alanine-Phenylalanine) bulge out of the groove and interact directly with the CDR3 loops of the TCR.
CD8 Co-receptor: The CD8 molecule on the T-cell binds to the
domain of the HLA class I, stabilizing the interaction and initiating phosphorylation of the TCR-CD3 complex (Lck kinase activation).
Functional Outcome
Successful binding triggers the release of cytotoxic granules:
Perforin: Forms pores in the target AML cell membrane.
Granzymes: Enter through pores to induce apoptosis.
IFN-
: Secreted by the T-cell to upregulate MHC expression on tumor cells, creating a positive feedback loop.
Experimental Validation Protocols
To confirm binding and immunogenicity, the following self-validating protocols are standard in the field.
T2 Stabilization Assay (Binding Affinity)
Objective: Quantify the physical binding affinity of SLIAAAAFCLA to HLA-A*02:01.
Principle: T2 cells are TAP-deficient and express unstable, empty HLA-A2 molecules on their surface. Exogenous peptides that bind HLA-A2 stabilize the complex, preventing internalization.
Protocol:
Preparation: Harvest T2 cells (
cells/mL) in serum-free IMDM.
Pulsing: Incubate cells with Cyclin-A1 (385-395) peptide at graded concentrations (
Effector Cells: Isolate PBMCs from HLA-A2+ donors or patients.
Stimulation: Co-culture PBMCs with peptide-pulsed autologous Dendritic Cells (DCs) for 7 days (in IL-2/IL-7 media).
Plating: Transfer
T-cells to an anti-IFN- coated ELISPOT plate.
Target: Add T2 cells pulsed with Cyclin-A1 (385-395).
Development: Incubate 24h. Wash and add detection antibody/substrate.
Readout: Count Spot Forming Units (SFU).
Interpretation: Significant spot count over background (unpulsed T2) confirms the presence of peptide-specific CTLs.
Therapeutic Implications
The specificity of Cyclin-A1 (385-395) for AML stem cells makes it a high-value target for "off-the-shelf" and personalized immunotherapies.
Peptide Vaccines
Synthetic SLIAAAAFCLA is used in multi-peptide cocktails (often with adjuvants like Montanide or Poly-ICLC) to vaccinate AML patients in remission. The goal is to expand the endogenous reservoir of memory T-cells to prevent relapse.
TCR-T Cell Therapy
High-affinity TCRs identified from healthy donors that recognize the Cyclin-A1/HLA-A2 complex can be cloned. Patient T-cells are then genetically engineered (via lentivirus or CRISPR) to express this specific TCR, creating a "living drug" that hunts down AML stem cells.
Figure 2: Workflow for developing TCR-T therapies targeting the Cyclin-A1 epitope.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen." Blood.
Majeti, R., et al. (2020). "Evaluation of cyclin A1-specific T cells as a potential treatment for acute myeloid leukemia." Blood Advances.
Kondo, T., et al. (2008). "The role of Cyclin A1 in the progression of leukemia." Cell Cycle.[4][5]
Bio-Synthesis Inc. "Cyclin-A1 (385-395) Peptide Product Specifications." (Note: Reference for commercial sequence indexing).
Cyclin-A1 (385-395): A Precision Immunopeptidomic Biomarker for AML
This guide serves as a technical deep-dive into Cyclin-A1 (385-395) , a specific peptide epitope derived from the Leukemia-Associated Antigen (LAA) Cyclin-A1. It is structured for researchers and drug developers focusing...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical deep-dive into Cyclin-A1 (385-395) , a specific peptide epitope derived from the Leukemia-Associated Antigen (LAA) Cyclin-A1. It is structured for researchers and drug developers focusing on precision immuno-oncology, particularly in Acute Myeloid Leukemia (AML).
Executive Summary
Cyclin-A1 (385-395) (Sequence: SLIAAAAFCLA ) is an immunogenic peptide epitope restricted to HLA-A*02:01 . Derived from the Cancer-Testis Antigen (CTA) Cyclin-A1 (CCNA1), this biomarker is critical because of its highly selective expression profile: it is virtually absent in normal somatic tissues but overexpressed in Leukemic Stem Cells (LSCs) of Acute Myeloid Leukemia (AML).
Unlike ubiquitous cell cycle proteins, Cyclin-A1’s expression is restricted to the germline (testis) and malignant hematopoiesis. The 385-395 peptide fragment serves as a dual-purpose biomarker:
Diagnostic/Prognostic: Detecting spontaneous T-cell responses against this epitope predicts Graft-versus-Leukemia (GvL) activity and relapse-free survival post-transplant.
Therapeutic: It acts as a high-avidity target for peptide vaccines and TCR-engineered T-cell therapies aimed at eradicating chemotherapy-resistant LSCs.
Molecular Basis & Epitope Mapping[1]
The Target: Cyclin-A1 (CCNA1)
Cyclin-A1 regulates the G2/M phase transition in meiotic germ cells.[1] In AML, it is aberrantly re-expressed, driving cell cycle progression and apoptosis resistance in stem cell populations.
Isoform Specificity & Numbering
Technical confusion often arises regarding residue numbering due to multiple isoforms.
Isoform A (Full Length, P78396): The canonical 465 amino acid protein.[2] The epitope SLIAAAAFCLA corresponds to residues 385-395 .[][4]
Isoform C (Leukemic Variant): A truncated isoform (421 aa) often used in early immunological screening (e.g., Ochsenreither et al., 2012). In this isoform, the same sequence is mapped to 341-351 .
Note: This guide utilizes the standard Isoform A numbering (385-395 ) requested in the topic directive.
Antigen Processing Pathway
The utility of Cyclin-A1 (385-395) relies on its natural processing and presentation by the MHC Class I machinery.
Figure 1: The antigen processing pathway for Cyclin-A1 (385-395), from cytosolic degradation to HLA-A02:01 presentation on the leukemic cell surface.*
Biomarker Utility & Clinical Relevance
Prognostic Value in AML
The presence of circulating CD8+ T-cells specific for Cyclin-A1 (385-395) is a biomarker for effective immune surveillance.
Post-HSCT: Patients who maintain remission after Hematopoietic Stem Cell Transplantation (HSCT) often show detectable frequencies of these specific T-cells.
Relapse Prediction: A loss of reactivity against this epitope can precede clinical relapse, serving as an early warning system ("molecular relapse").
Immunogenicity Profile
Quantitative analysis confirms the peptide's high affinity and stability, essential requirements for a robust biomarker.
Development: Wash plates; add biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-ALP and substrate.
Analysis: Count Spot Forming Units (SFU). A response is positive if SFU > 2x negative control and >10 spots/10^5 cells.
Protocol B: pMHC Tetramer Staining
Objective: Phenotypic characterization of antigen-specific T-cells.
Tetramer Assembly: Fold recombinant HLA-A*02:01 heavy chain and β2-microglobulin with SLIAAAAFCLA peptide. Biotinylate and conjugate to fluorophore (e.g., PE or APC).
Staining: Incubate 1x10^6 PBMCs with Tetramer (1:50 dilution) for 30 mins at 4°C before adding surface antibodies (anti-CD3, anti-CD8).
Rationale: TCR internalization can occur if surface antibodies bind first; staining at 4°C preserves complex stability.
Figure 2: Validation workflow for detecting Cyclin-A1 (385-395) specific T-cell responses.
Future Outlook & Drug Development
The high specificity of the Cyclin-A1 (385-395) epitope positions it as a cornerstone for "off-the-shelf" immunotherapies.
Peptide Vaccines: Inclusion of the 385-395 sequence in multi-peptide cocktails (e.g., with WT1 or PRAME epitopes) to prevent AML relapse.
TCR-T Therapy: Isolation of high-affinity TCRs recognizing the SLIAAAAFCLA-HLA-A2 complex for genetic engineering of autologous T-cells.
Companion Diagnostics: Using tetramer staining as a companion diagnostic to select patients for Cyclin-A1 targeted therapies.
References
Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen.
Source:[5] Blood (2012)
Significance:[6] Identifies CCNA1 as a target and characterizes HLA-A2 epitopes (Isoform C numbering used in study).
URL:[Link]
Evaluation of cyclin A1-specific T cells as a potential treatment for acute myeloid leukemia.
Source: Blood Advances (2020)
Significance:[7][8] Validates the therapeutic potential and specificity of T-cells targeting CCNA1 epitopes.
URL:[Link]
UniProtKB - P78396 (CCNA1_HUMAN).
Source: UniProt
Significance:[9][10] Reference sequence for Isoform A (Full Length) confirming residues 385-395.
URL:[Link][9]
Cancer Antigenic Peptide Database: Cyclin-A1.
Source: CAPED
Significance: Lists validated epitopes including SLIAAAAFCLA.
URL:[Link]
Theoretical Modeling and Experimental Validation of the Cyclin-A1 (385-395) Epitope Structure
Target Audience: Researchers, computational biologists, and drug development professionals in immuno-oncology. Content Type: Technical Whitepaper Executive Summary The rational design of T-cell receptor (TCR) therapies r...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, computational biologists, and drug development professionals in immuno-oncology.
Content Type: Technical Whitepaper
Executive Summary
The rational design of T-cell receptor (TCR) therapies requires precise structural modeling of peptide-Major Histocompatibility Complex (pMHC) interactions. Cyclin-A1 (CCNA1) is a highly conserved protein primarily restricted to the germline meiotic cell cycle. However, its aberrant overexpression in Acute Myeloid Leukemia (AML) leukemic stem cells (LSCs) and high-grade ovarian cancer classifies it as a critical Leukemia-Testis Antigen (LTA).
The peptide sequence SLIAAAAFCLA, corresponding to amino acids 385-395 of human Cyclin-A1 (Uniprot: P78396), is an HLA-A*02:01-restricted epitope. This whitepaper details the computational methodologies for modeling this 11-mer pMHC complex and the self-validating experimental workflows required to confirm its immunogenicity.
Structural Biology & Theoretical Modeling of the pMHC Complex
Modeling the 3D structure of the SLIAAAAFCLA peptide bound to the HLA-A*02:01 binding cleft is fundamental for rational TCR design. Because this is an 11-mer peptide, it deviates from the canonical 9-mer HLA-A2 binding conformation. The extended length forces the central residues (P4-P8: AAAAF) to form a solvent-exposed "bulge." This structural protrusion serves as the primary recognition motif for the TCR CDR3 loops.
Causality in Computational Modeling Choices
Standard rigid docking algorithms (e.g., AutoDock Vina) are optimized for small molecules and fail to sample the extensive conformational space of an 11-mer peptide. Therefore, high-resolution flexible docking paired with Molecular Dynamics (MD) is required. MD simulations account for the entropic penalty of the central bulge and dynamic solvent interactions, providing a more accurate thermodynamic profile of the pMHC complex than static docking scores.
Computational pipeline for modeling the SLIAAAAFCLA-HLA-A*02:01 complex.
Step-by-Step Computational Protocol
Template Selection & Sequence Alignment: Retrieve the HLA-A*02:01 crystal structure (e.g., PDB: 1DUZ) from the Protein Data Bank. Remove the existing native peptide and water molecules.
Peptide-MHC Docking (Rosetta FlexPepDock): Thread the SLIAAAAFCLA sequence into the empty binding groove. Anchor the P2 (Leucine) and P11 (Alanine/Leucine) residues into the B and F pockets of the HLA-A2 groove. Run a Monte Carlo-based simulated annealing protocol to allow full flexibility of the peptide backbone, generating 10,000 structural decoys.
Molecular Dynamics (GROMACS): Select the lowest-energy decoy. Solvate the complex in a TIP3P water box, neutralize with Na+/Cl- ions, and minimize energy using the steepest descent algorithm. Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each. Run the production MD simulation for 100 ns at 300K.
Free Energy Calculations (MM-PBSA): Extract snapshots from the final 20 ns of the MD trajectory. Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method to quantify the stability of the peptide anchors.
Quantitative Binding Dynamics
In silico predictions and subsequent experimental validations have mapped the binding affinity of Cyclin-A1 epitopes. The 11-mer SLIAAAAFCLA exhibits a higher IC50 (lower affinity) compared to canonical 9-mers like FLDRFLSCM, primarily due to the energetic cost of accommodating the central bulge . However, this bulge significantly enhances TCR recognition and immunogenicity.
Table 1: Comparative Binding Affinities of Cyclin-A1 Epitopes to HLA-A*02:01
Antigen Epitope
Sequence
Length
HLA Restriction
IC50 Binding Affinity (nM)
Immunogenicity Profile
Cyclin-A1 (385-395)
SLIAAAAFCLA
11-mer
HLA-A02:01
894.4
High (Robust CD8+ Target)
Cyclin-A1 (227-235)
FLDRFLSCM
9-mer
HLA-A02:01
29.0
High (Robust CD8+ Target)
Cyclin-A1 (330-339)
LEADPFLKYL
10-mer
HLA-A*02:01
~150.0
Moderate
Experimental Validation Workflows
To transition from theoretical models to validated targets, the predicted pMHC complex must be tested in vitro. The following workflow utilizes a self-validating biological system to confirm both MHC binding and T-cell activation.
Step-by-step experimental validation of Cyclin-A1 (385-395) immunogenicity.
Causality in Assay Design
Why use T2 cells for the stabilization assay?
T2 cells are TAP-deficient (Transporter associated with Antigen Processing). They cannot load endogenous peptides onto MHC Class I molecules in the endoplasmic reticulum. Consequently, their surface HLA-A*02:01 molecules are unstable and rapidly degrade unless stabilized by an exogenous high-affinity peptide. This creates a self-validating system: an increase in surface HLA-A2 (measured via flow cytometry) directly and exclusively correlates with the binding affinity of the exogenously added SLIAAAAFCLA peptide.
Why use repetitive stimulation with Dendritic Cells (DCs)?
Naive CD8+ T cells require both Signal 1 (pMHC-TCR interaction) and Signal 2 (co-stimulation via CD28-CD80/86) to activate. The precursor frequency of Cyclin-A1-specific T cells in peripheral blood is extremely low. Cyclic exposure to peptide-pulsed DCs ensures the selective expansion of high-avidity T-cell clones while preventing activation-induced cell death (AICD).
Step-by-Step T2 Stabilization & ELISPOT Protocol
Peptide Preparation: Synthesize SLIAAAAFCLA to >90% purity via HPLC/MS. Dissolve in DMSO and dilute in serum-free RPMI medium to a working concentration of 10 µg/mL.
T2 Cell Stabilization Assay:
Incubate
T2 cells with 10 µg/mL of the peptide and 3 µg/mL human β2-microglobulin at 37°C for 16 hours.
Stain cells with a FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2).
Analyze via flow cytometry. Calculate the Fluorescence Index (FI) compared to an unpulsed control. An FI > 1.5 indicates stable binding.
T-Cell Expansion:
Isolate CD8+ T cells from an HLA-A*02:01 positive healthy donor.
Pulse autologous monocyte-derived Dendritic Cells (DCs) with SLIAAAAFCLA.
Co-culture CD8+ T cells with peptide-pulsed DCs at a 10:1 ratio in the presence of IL-2 and IL-7. Restimulate weekly for 3 cycles.
IFN-γ ELISPOT Assay:
Transfer expanded T cells to an anti-IFN-γ coated ELISPOT plate.
Add peptide-pulsed target cells. Incubate for 24 hours.
Develop the plate using a biotinylated secondary antibody and streptavidin-HRP. Count spot-forming units (SFUs) to quantify antigen-specific T-cell activation.
Translational Implications for TCR-T Therapy
The theoretical modeling and empirical validation of SLIAAAAFCLA confirm its viability as a target for adoptive cell therapies. Because Cyclin-A1 is minimally expressed in healthy somatic tissues (restricted primarily to the immune-privileged testis), TCR-T cells engineered to recognize the SLIAAAAFCLA-HLA-A*02:01 complex carry a significantly reduced risk of "on-target, off-tumor" toxicity. The structural prominence of the 11-mer bulge provides an ideal topological landscape for screening high-affinity, highly specific synthetic TCRs.
References
Ochsenreither S, Majeti R, Schmitt T, et al. "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen." Blood. 2012 Jun 7;119(23):5492-501.
URL:[Link]
Ochsenreither S, et al. "Cancer testis antigen Cyclin A1 harbors several HLA-A*02:01-restricted T cell epitopes, which are presented and recognized in vivo." Cancer Immunology, Immunotherapy. 2020 Jul;69(7):1217-1227.
URL:[Link]
Wells DK, et al. "Antigen processing and presentation in cancer immunotherapy." Journal for ImmunoTherapy of Cancer. 2020 Aug;8(2):e001111.
URL:[Link]
Protocols & Analytical Methods
Method
how to use "Cyclin-A1 (385-395)" peptide in vitro
Application Note: High-Fidelity T-Cell Stimulation and Epitope Validation using Cyclin-A1 (385-395) Executive Summary Cyclin-A1 (CCNA1) is a Cancer-Testis Antigen (CTA) highly expressed in Acute Myeloid Leukemia (AML) st...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity T-Cell Stimulation and Epitope Validation using Cyclin-A1 (385-395)
Executive Summary
Cyclin-A1 (CCNA1) is a Cancer-Testis Antigen (CTA) highly expressed in Acute Myeloid Leukemia (AML) stem cells but restricted in normal tissues to the testis. The peptide fragment Cyclin-A1 (385-395) (Sequence: SLIAAAAFCLA) has been identified as an immunogenic epitope restricted to HLA-A*02:01 .
This guide details the optimized protocols for utilizing this peptide to generate, expand, and validate antigen-specific Cytotoxic T-Lymphocytes (CTLs) in vitro. It addresses the specific solubility challenges of hydrophobic peptides and provides a self-validating workflow for verifying peptide-MHC (pMHC) stability and functional T-cell activation.
Product Profile & Physicochemical Properties
Before initiating cell culture, the peptide must be characterized to ensure experimental reproducibility.
Property
Specification
Notes
Peptide Name
Cyclin-A1 (385-395)
Sequence
H-SLIAAAAFCLA-OH
11-mer; Hydrophobic core.
Molecular Weight
~1107.3 Da
HLA Restriction
HLA-A*02:01
Class I MHC binder.
Purity Requirement
>95% (HPLC)
Essential to avoid non-specific stimulation by synthesis byproducts.
Solubility
Hydrophobic
Requires DMSO or DMF for initial reconstitution.
Primary Application
T-Cell Expansion, ELISpot, T2 Assay
Target for AML immunotherapy development.
Mechanistic Background: The CCNA1 Pathway
Cyclin-A1 is critical for the S/G2/M phase transition in germ cells and leukemic stem cells. In AML, its aberrant expression presents a targetable surface antigen when processed by the proteasome and presented on MHC Class I molecules.
Figure 1: Antigen processing pathway for Cyclin-A1. The 385-395 epitope is processed and loaded onto HLA-A02:01 for CTL recognition.*
Core Protocol 1: Reconstitution and Storage
Scientific Rationale: The sequence SLIAAAAFCLA contains multiple Alanine and Leucine residues, making it highly hydrophobic. Improper dissolution will lead to micro-aggregates that reduce effective concentration and cause experimental variability.
Scientific Rationale: Before using the peptide for T-cell expansion, verify its binding affinity to HLA-A*02:01. The T2 cell line is TAP-deficient and expresses unstable empty HLA-A2 molecules on the surface. Binding of an exogenous peptide stabilizes the complex, which can be quantified via Flow Cytometry.
Calculation: Calculate the Fluorescence Index (FI):
Acceptance Criteria: FI > 1.5 indicates binding. High affinity binders typically show FI > 3.0 at 10 µM.
Core Protocol 3: In Vitro T-Cell Expansion (IVS)
Scientific Rationale: To generate Cyclin-A1 specific CTLs, naïve or memory T-cells from HLA-A*02:01+ donors must be primed with peptide-pulsed Antigen Presenting Cells (APCs).
Workflow Diagram:
Figure 2: In Vitro Stimulation (IVS) workflow for generating Cyclin-A1 specific T-cells.
Methodology:
PBMC Isolation: Isolate PBMCs from an HLA-A*02:01+ donor using Ficoll-Paque density gradient.
Peptide Pulsing:
Resuspend PBMCs (
) in 1 mL RPMI + 10% Human Serum.
Add Cyclin-A1 (385-395) peptide at 10 µg/mL .
Incubate for 2 hours at 37°C (rolling or occasional agitation).
Culture Initiation: Dilute cells to
cells/mL in complete medium. Add IL-7 (10 ng/mL) and IL-2 (10-50 IU/mL) .
Maintenance:
Refresh media and IL-2 every 2-3 days.
Day 7 Restimulation: Harvest cells. Co-culture with irradiated, peptide-pulsed autologous PBMCs (or T2 cells) at a 1:1 ratio.
Harvest: On Day 14-21, harvest T-cells for functional assays.
Quantification: Count Spot Forming Units (SFU) using an ELISpot reader.
Positive Hit: >2x background (No Peptide) and >50 SFU/10^6 cells.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen." Blood. Link
Klar, R., et al. (2020). "Evaluation of cyclin A1–specific T cells as a potential treatment for acute myeloid leukemia."[6] Blood Advances. Link
Application Note: High-Fidelity Synthesis and Purification of Cyclin-A1 (385-395)
Abstract & Technical Scope This guide details the synthesis, cleavage, and purification of the Cyclin-A1 (385-395) peptide, a highly hydrophobic epitope derived from the human Cyclin-A1 protein (UniProt: P78396). This 11...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Technical Scope
This guide details the synthesis, cleavage, and purification of the Cyclin-A1 (385-395) peptide, a highly hydrophobic epitope derived from the human Cyclin-A1 protein (UniProt: P78396). This 11-mer sequence (SLIAAAAFCLA ) is a known leukemia-associated antigen (LAA) utilized in T-cell receptor (TCR) specificity assays and dendritic cell vaccine development.
Key Technical Challenges:
Extreme Hydrophobicity: The core sequence contains a stretch of alanine and hydrophobic residues (LIAAAAF), leading to high aggregation potential (β-sheet formation) on-resin.
Cysteine Susceptibility: The Cys
residue requires stringent protection against oxidation and racemization.
Solubility: The purified peptide is sparingly soluble in aqueous buffers, requiring specific solubilization protocols for HPLC purification and biological assays.
Grand Average of Hydropathicity (GRAVY): +1.91 (Very Hydrophobic)
Resin Selection
Due to the hydrophobic nature of the peptide, steric crowding on the resin must be minimized to prevent deletion sequences.
Recommended Resin:ChemMatrix® Rink Amide or PEG-PS (Polyethylene glycol-polystyrene) .
Rationale: PEG-based resins swell better in both polar (DMF) and non-polar solvents, improving mass transfer during the coupling of hydrophobic residues.
Why: High loading (>0.5 mmol/g) will lead to inter-chain aggregation during the AAAA synthesis, resulting in truncated products.
Protocol 1: Solid Phase Peptide Synthesis (SPPS)
Methodology: Fmoc/tBu chemistry using automated microwave-assisted synthesis or manual flow synthesis.
Reagents Preparation
Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.
Base/Additive: 1.0 M Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) in DMF.
Note: Oxyma/DIC is preferred over HBTU/DIEA for cysteine-containing peptides to reduce racemization risk (Cys is prone to racemization under high base conditions).
Deprotection: 20% Piperidine in DMF with 0.1 M HOBt (to suppress aspartimide formation, though less relevant here, it reduces aggregation).
DO NOT EXCEED 50°C. High heat causes Cys racemization (-Cys).
5
Coupling (AAAA Block)
Fmoc-Ala-OH
Double Couple (2 x 10 min, 75°C)
The AAAA region (388-391) is the "difficult sequence." Double coupling ensures completion.
6
Capping
Acetic Anhydride / DIEA / DMF
5 min
Cap unreacted amines after AAAA steps to prevent deletion sequences.
Troubleshooting Aggregation
If the Kaiser Test indicates incomplete coupling during the AAAA or LIA region:
Chaotropic Salts: Add 0.1 M LiCl or NaClO
to the coupling mixture to disrupt H-bonds.
Magic Mixture: Use DCM/DMF/NMP (1:1:1) solvent blend for the coupling step to improve resin swelling.
Protocol 2: Cleavage and Work-up
The presence of Cysteine (C393) dictates the use of a scavenger-rich cleavage cocktail to prevent the re-attachment of the Trityl (Trt) group or oxidation to disulfides.
Cleavage Cocktail (Reagent K Formulation)
Prepare fresh under a fume hood.
TFA (Trifluoroacetic acid): 82.5%
Phenol: 5% (Scavenger for tyrosine/tryptophan protection, helps plasticity)
Water: 5%
Thioanisole: 5% (Accelerates removal of Pbf/Trt groups)
EDT (1,2-Ethanedithiol) or DODT: 2.5% (Critical for Cys protection)
Procedure
Wash resin 3x with DCM and dry under Nitrogen.
Add Cleavage Cocktail (10 mL per gram of resin).
Shake gently for 2.5 - 3 hours at Room Temperature.
Note: Do not exceed 4 hours to avoid degrading the peptide bond.
Precipitation:
Filter resin into cold Diethyl Ether (-20°C).
Centrifuge (3000 x g, 5 min) to pellet the white precipitate.
Decant ether. Repeat wash 2x with cold ether.
Dry pellet under Nitrogen/Vacuum.
Protocol 3: Purification and Characterization
Challenge: The peptide is extremely hydrophobic and may not dissolve in water/acetonitrile mixtures initially.
Solubilization Strategy
Do not attempt to dissolve directly in water or mobile phase A.
Dissolve the crude peptide pellet in minimal neat HFIP (Hexafluoroisopropanol) or DMSO (Dimethyl sulfoxide).
HFIP is preferred for breaking
-sheets.
Dilute slowly with 50% Acetic Acid or Water/Acetonitrile (1:1) immediately before injection.
Sonicate for 5 minutes.
Preparative RP-HPLC Method
Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge), 5
m, 100 pore size.
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
Gradient: Steep organic gradient required.
0-2 min: 20% B
2-30 min: 40% - 90% B (Target elution likely around 60-70% B).
Flow Rate: 10-20 mL/min (depending on column diameter).
Detection: UV at 214 nm (Amide bond) and 280 nm (Phe/Cys).
Quality Control (QC)
ESI-MS: Calculate expected mass.
Formula: C
HNOS
Monoisotopic Mass: 1089.59 Da
Look for
at 1090.6 and at 545.8 .
Purity: >95% by analytical HPLC.
Ellman’s Test: Optional but recommended to verify free thiol (-SH) content if the peptide is not intentionally dimerized.
Workflow Visualization
Caption: Integrated workflow for the synthesis and purification of hydrophobic Cyclin-A1 (385-395) peptide.
Storage and Stability
Lyophilized Powder: Store at -20°C or -80°C. Stable for >1 year.
In Solution: Due to the Cysteine residue, the peptide is prone to dimerization (disulfide bond formation) in solution at pH > 7.
Recommendation: Use immediately after solubilization or store in acidic buffer (0.1% acetic acid) under Nitrogen. Avoid repeated freeze-thaw cycles.[2]
Ochsenreither, S., et al. (2012). Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen. Blood, 119(23), 5492–5501. [Link]
CEM Corporation. (2020). Microwave SPPS of Hydrophobic Peptides: Handling Aggregation. Application Note AP0124. [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
This Application Note is structured as a high-level technical guide for senior researchers and drug development professionals. It prioritizes experimental rigor, "self-validating" workflows, and the specific challenges o...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for senior researchers and drug development professionals. It prioritizes experimental rigor, "self-validating" workflows, and the specific challenges of the Cyclin-A1 (385-395) target.
Executive Summary & Target Rationale
Cyclin-A1 (CCNA1) is a tissue-specific regulatory protein essential for male germ cell meiosis and implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] Unlike its ubiquitously expressed counterpart Cyclin-A2 (CCNA2), CCNA1 expression is highly restricted (testis, brain, hematopoietic stem cells), making it a high-value target for "Cancer-Testis Antigen" (CTA) immunotherapy and diagnostic stratification.
Targeting the 385-395 residue window is a strategic choice. This region lies within the C-terminal domain, distal to the highly conserved "Cyclin Box."[3] This positioning maximizes the probability of generating isoform-specific antibodies that do not cross-react with the somatic Cyclin-A2, a critical requirement for clinical safety and assay specificity.
Key Technical Challenges
Sequence Hydrophobicity: The 385-395 region is rich in aliphatic residues (Leucine, Isoleucine, Alanine), presenting significant solubility challenges during peptide synthesis and conjugation.
Isoform Homology: While divergent, the distinction between A1 and A2 must be rigorously validated to prevent false positives in somatic tissue assays.
Before synthesis, the immunogen must be characterized to ensure "design-for-manufacturability" and biological specificity.
Sequence Analysis (Human CCNA1, UniProt P78396)
Based on the human CCNA1 sequence, residues 385-395 correspond to a highly hydrophobic motif containing a native Cysteine, which is pivotal for conjugation.
Target Sequence (385-395): S-L-I-A-A-A-A-F-C-L-A
(Note: Sequence numbering based on canonical isoform P78396-1.[2] Verify against specific transcript variant).
Property
Value
Implication for Protocol
Length
11 AA
Hapten; requires carrier protein (KLH/BSA) for immunogenicity.[2]
Hydrophobicity
High (Grand Average of Hydropathicity > 0)
Critical Risk: Will aggregate in aqueous buffers.[2] Requires organic solvent (DMSO/DMF) for conjugation.[2]
Reactive Groups
Cysteine (C393)
Ideal for Maleimide conjugation chemistry (Sulfhydryl-directed).[2]
Specificity
High
Low homology to Cyclin-A2 in this specific 11-mer window.
Homology Check (Self-Validation Step)
Action: Perform a BLASTp alignment of SLIAAAAFCLA against Human Cyclin-A2 (CCNA2).
Success Criterion: < 50% sequence identity.[2] If identity > 70%, the antigen is invalid for isoform-specific applications.
Modification Strategy: If solubility is too low during in-silico modeling, add a hydrophilic spacer (e.g., K-K-K-G-) to the N-terminus.
This section defines the "Self-Validating System." An antibody is only considered valid if it passes both the Positive Specificity Test and the Negative Cross-Reactivity Test.
Workflow Logic (DOT Diagram)
Caption: Logical flow for antibody validation. Success requires positive signal in target tissue and absence of signal in knockout/isoform controls.
Validation Protocols
Assay 1: Peptide ELISA (Titer Check)
Coat: Free peptide (dissolved in carbonate buffer + 10% DMSO) at 2 µg/mL.
Block: 3% BSA in PBST.
Primary: Serial dilutions of serum (1:100 to 1:100,000).[2]
Success Metric: OD450 > 1.0 at 1:5,000 dilution.
Assay 2: Western Blot (Specificity)
Positive Control: Lysate from U937 cells (AML line) or Mouse Testis lysate.[2]
Expected Result: Distinct band at ~52-55 kDa .
Negative Control: Lysate from HeLa cells (Predominantly Cyclin A2) or Ccna1-null mouse fibroblasts.[2]
This Application Note and Protocol guide is designed for researchers investigating the non-canonical interactome of Cyclin-A1 , specifically utilizing the 385-395 peptide fragment (SLIAAAAFCLA).[1] This region, distinct...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers investigating the non-canonical interactome of Cyclin-A1 , specifically utilizing the 385-395 peptide fragment (SLIAAAAFCLA).[1] This region, distinct from the conserved cyclin box, represents a critical interface for mapping unique substrate recruitment in acute myeloid leukemia (AML) and male germline development.[1]
Targeting the C-Terminal Interface for Interactome Profiling
Introduction & Biological Context
Cyclin-A1 (CCNA1) is a tissue-specific cyclin, distinct from the ubiquitously expressed Cyclin-A2.[1] While Cyclin-A2 is essential for somatic cell division, Cyclin-A1 is predominantly expressed in the testis (meiosis) and is aberrantly overexpressed in Acute Myeloid Leukemia (AML) .[1]
The peptide sequence 385-395 (SLIAAAAFCLA) is located in the C-terminal domain of human Cyclin-A1.[1] Unlike the N-terminal "Cyclin Box" which binds CDK2, the C-terminal region is increasingly recognized as a scaffold for recruiting specific substrates and DNA repair factors (e.g., Ku70 , Rb family ).[1]
Why Target Residues 385-395?
Differential Interactome Mapping: This sequence helps distinguish Cyclin-A1 specific partners from general Cyclin-A2 binders.[1]
Hydrophobic Interface Analysis: The sequence is highly hydrophobic, suggesting it forms a buried alpha-helical interface involved in protein-protein interactions (PPIs).[1]
Therapeutic Screening: In AML, blocking the interaction between the Cyclin-A1 C-terminus and its effectors (like E2F1 or DNA repair machinery) is a potential therapeutic strategy.[1] This peptide serves as a "bait" to identify these effectors.[1]
Experimental Design Strategy
The Challenge: Hydrophobicity
The sequence SLIAAAAFCLA is 81% hydrophobic . In a standard aqueous pull-down buffer, this peptide will aggregate or stick non-specifically to plasticware, leading to high background and false negatives.[1]
Expert Insight: You cannot use a standard biotin-linker.[1] You must use a PEGylated spacer (PEG4 or PEG12) to increase water solubility and push the peptide away from the streptavidin bead surface, allowing steric access for binding partners.
Bait Design Specifications
Component
Specification
Rationale
Sequence
SLIAAAAFCLA
Target epitope (Human CCNA1 385-395).
N-Terminus
Biotin-PEG4-
Biotin for capture; PEG4 spacer to prevent aggregation and steric hindrance.
C-Terminus
-Amide (CONH2)
Caps the charge to mimic the native internal protein structure.[1]
Purity
>95% (HPLC)
Essential to avoid truncation artifacts that miss the binding motif.
Control
AAALFILACAS
Scrambled sequence with identical hydrophobicity but disrupted structural motif.[1]
Detailed Protocol: Biotin-Streptavidin Pull-Down
Phase A: Lysate Preparation (The "Prey")
Target Cells:U937 or HL-60 (Leukemia lines) or Mouse Testis lysate.[1]
Lysis (Non-Denaturing): Resuspend pellet in 1 mL Modified RIPA Lysis Buffer .
Buffer Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.25% Sodium Deoxycholate, 1 mM EDTA, 5% Glycerol.[1]
Additives (Fresh): 1x Protease Inhibitor Cocktail, 1 mM PMSF, 1 mM Na3VO4 (Phosphatase inhibitor).[1]
Note: Avoid SDS.[1] The interaction at the 385-395 site is likely hydrophobic/conformational and SDS will disrupt it.
Incubation: Rotate at 4°C for 30 mins.
Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
Pre-Clearing (Critical): Incubate lysate with 30 µL of unconjugated Streptavidin beads for 1 hour at 4°C. Spin down and keep the supernatant. This removes proteins that bind sticky beads non-specifically.[1]
Phase B: Peptide "Baiting"[1]
Equilibration: Wash 50 µL of Streptavidin Magnetic Beads (e.g., Dynabeads M-280) 3x with Lysis Buffer.
Peptide Loading: Resuspend beads in 200 µL PBS. Add 10 µg of Biotin-PEG4-CyclinA1(385-395) peptide.[1]
Control: Set up a separate tube with the Scrambled Biotin-peptide.[1]
Binding: Rotate for 1 hour at Room Temperature (RT).
Wash: Wash beads 3x with PBS to remove unbound peptide.[1]
Phase C: The Pull-Down
Interaction: Add 1 mg of Pre-Cleared Lysate (from Phase A) to the Peptide-Loaded Beads.
Incubation: Rotate overnight at 4°C (or 2 hours at RT for strong interactions).
Increase wash stringency (500 mM NaCl) or add 0.1% Tween-20 to washes.[1]
CDK2 Not Detected
385-395 might not be the CDK binding site.
This region is C-terminal.[1] CDK2 binds the N-terminal Cyclin Box. You are likely pulling down substrates , not the kinase partner.[1]
Strong "Prey" Signal
Successful capture of interface partners.
Validate with Co-IP using full-length Cyclin-A1 antibody.
Validation Targets
Based on the C-terminal location of the peptide, successful pull-downs should be probed for:
Ku70/Ku80: Involved in DNA double-strand break repair; known to interact with Cyclin-A1 [1].[1]
Rb (Retinoblastoma protein): Binds specific cyclin motifs [2].[1]
E2F1: Transcription factor regulated by Cyclin A/CDK complexes [2].[1]
References
Müller-Tidow, C. et al. (2004).[1] "Identification of interaction partners and substrates of the cyclin A1-CDK2 complex." Laboratory Investigation.
Yang, R. et al. (1999).[1] "Functions of Cyclin A1 in the Cell Cycle and Its Interactions with Transcription Factor E2F-1 and the Rb Family of Proteins." Molecular and Cellular Biology.
Ji, P. et al. (2005).[1] "Cyclin A1, the cell cycle, and leukemia." Cytokine & Growth Factor Reviews.
Thermo Fisher Scientific. "Pull-Down Assays: Methods and Applications."[1] Protein Biology Application Notes.
Application Note: Kinase Activity Profiling of the Cyclin-A1 (385-395) Tumor Antigen
This Application Note and Protocol is designed for researchers investigating the post-translational modification (PTM) status of the Cyclin-A1 (385-395) peptide. Note on Biological Context: The peptide Cyclin-A1 (385-395...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers investigating the post-translational modification (PTM) status of the Cyclin-A1 (385-395) peptide.
Note on Biological Context: The peptide Cyclin-A1 (385-395) (Sequence: SLIAAAAFCLA) is widely recognized as a Leukemia-Associated Antigen (LAA) and an HLA-A2 restricted T-cell epitope. While primarily studied in immunology, aberrant phosphorylation of such epitopes can critically alter MHC Class I binding affinity and T-cell recognition (a phenomenon known as "phospho-antigen" presentation). This protocol addresses the experimental need to determine if this peptide serves as a substrate for specific Serine/Threonine kinases (e.g., CDKs, PKA, or aberrant leukemia-associated kinases).
Introduction & Mechanism
The Cyclin-A1 (385-395) peptide (SLIAAAAFCLA) is a hydrophobic sequence derived from the C-terminal region of Cyclin-A1. In Acute Myeloid Leukemia (AML), Cyclin-A1 is frequently overexpressed. The phosphorylation of the N-terminal Serine-385 residue presents a potential regulatory switch that may modulate:
Peptide Stability: Protection from N-terminal degradation.
MHC Compatibility: Altering the anchor residue interaction with the HLA-A2 binding groove.
Signaling Crosstalk: Acting as a decoy substrate for deregulated kinases.
This protocol details a Gold-Standard Radiometric Filter-Binding Assay to definitively validate phosphorylation. Unlike antibody-based methods, this approach does not require a phospho-specific antibody (which is likely unavailable for this specific epitope) and provides direct stoichiometric data.
Biological Logic Diagram
The following diagram illustrates the hypothetical impact of Kinase "X" on the Cyclin-A1 epitope function.
Figure 1: Mechanistic pathway investigating the phosphorylation of the Cyclin-A1 antigen and its downstream immunological implications.
Materials & Reagent Preparation
Peptide Substrate Handling (Critical)
The sequence SLIAAAAFCLA is highly hydrophobic . Improper solubilization will result in precipitation and false negatives.
Component
Specification
Preparation Note
Substrate
Cyclin-A1 (385-395)
Dissolve in 100% DMSO to 10 mM stock. Vortex vigorously. Do not use aqueous buffer for the master stock.
Control Peptide
Cyclin-A1 (S385A)
Sequence: ALIAAAAFCLA. Essential negative control to prove Ser-385 specificity.
Radioisotope
[-P]ATP
10 mCi/mL, 3000 Ci/mmol. Preferred over P for sharper bands and lower energy emissions.
Kinase Buffer
5X Stock
100 mM MOPS (pH 7.2), 50 mM -Glycerophosphate, 25 mM MgCl, 5 mM EGTA, 2 mM EDTA.
Reducing Agent
DTT (1 M)
Freshly prepare. Add to buffer immediately before use (final 1 mM).
Reaction Mix Calculation
Standard reaction volume: 25
L.
Kinase Working Solution: Dilute recombinant kinase (e.g., CDK2/CycA, PKA) to 2-10 ng/
This method separates the phosphorylated peptide from unreacted ATP using P81 phosphocellulose paper (which binds basic residues).
Note: Since SLIAAAAFCLA lacks basic residues (R/K), P81 paper will NOT bind this peptide effectively.
Correction: We must use Hydrophobic Interaction (TCA precipitation) or Spotting on Nitrocellulose followed by washing.
Selected Method:TCA Precipitation onto Glass Fiber Filters (Whatman GF/C) . This precipitates the hydrophobic peptide/protein while free ATP washes through.
Step-by-Step Methodology
Phase 1: The Kinase Reaction
Setup: Prepare 1.5 mL microcentrifuge tubes on ice.
Substrate Addition: Add 5
L of Cyclin-A1 (385-395) (500 M stock in 10% DMSO/Buffer) to the tube.
Final Peptide Conc: 100
M.
Final DMSO: < 2% (tolerated by most kinases).
Enzyme Addition: Add 10
L of Kinase Working Solution . Incubate 5 min at room temp to equilibrate.
Initiation: Add 10
L of ATP Mix (3X) containing [-P]ATP.
Incubation: Incubate at 30°C for 30 minutes.
Tip: Use a shaking thermomixer (500 rpm) to ensure homogeneity.
Phase 2: Termination & Filtration
Stop Reaction: Add 15
L of 40% Trichloroacetic Acid (TCA) . Vortex immediately.
Mechanism:[1][2][3][4] TCA precipitates the hydrophobic peptide and proteins; ATP remains soluble.
Incubation: Incubate on ice for 15 minutes to maximize precipitation.
Filtration:
Pre-wet Whatman GF/C glass fiber filters with 10% TCA.
Spot the entire reaction volume (40
L) onto the filter or use a vacuum manifold.
Washing:
Wash filters 3x with 5 mL of 0.75% Phosphoric Acid .
Wash 1x with 5 mL of Acetone (speeds drying).
Note: The hydrophobic peptide precipitates onto the glass fibers; free ATP is washed away.
Phase 3: Quantitation
Drying: Air dry filters for 20 minutes.
Scintillation: Transfer filters to vials. Add 5 mL scintillation cocktail.
Counting: Measure CPM (Counts Per Minute) in a Liquid Scintillation Counter.
Data Analysis & Validation
Calculation of Specific Activity
Convert CPM to pmol of phosphate incorporated:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Radiometric TCA-Precipitation Kinase Assay.
Interpretation Table
Observation
Likely Cause
Action
High Background (Blank)
Inadequate washing or ATP sticking to filter.
Increase wash volume; ensure filters are pre-wetted.
No Signal (Sample)
Peptide insolubility or Kinase inactive.
Check peptide stock (turbidity?); Run positive control (e.g., Histone H1).
Signal in S385A Mutant
Off-target phosphorylation (Cys/Tyr?) or non-specific binding.
The sequence contains Cys-393. Treat with IAA (Iodoacetamide) to block Cys if artifact suspected.
Alternative Method: ADP-Glo (Luminescence)
For high-throughput screening (HTS) where radioactivity is undesirable, the ADP-Glo™ Kinase Assay (Promega) is recommended.
Reaction: Perform kinase reaction (10
L) in a white 384-well plate.
Depletion: Add 10
L ADP-Glo Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.
Detection: Add 20
L Kinase Detection Reagent (Converts ADP ATP Luciferase Light). Incubate 30 min.
Read: Measure Luminescence (RLU).
Note: Ensure DMSO concentration is < 2% to prevent luciferase inhibition.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells." Blood, 119(23), 5492–5501.
Hastie, C. J., et al. (2006). "Protocol for the phosphorylation of proteins by protein kinases." Nature Protocols, 1, 968–971.
Application Note: Cyclin-A1 (385-395) as a Competitive Inhibitor for CDK Binding
This Application Note is designed for researchers investigating cell cycle regulation, specifically the modulation of Cyclin-Dependent Kinase (CDK) activity via protein-protein interaction (PPI) inhibition. Introduction...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers investigating cell cycle regulation, specifically the modulation of Cyclin-Dependent Kinase (CDK) activity via protein-protein interaction (PPI) inhibition.
Introduction & Mechanism of Action
Cyclin-A1 (385-395) is a synthetic 11-mer peptide derived from the C-terminal domain of human Cyclin A1 (CCNA1). While Cyclin A1 is best known for its tissue-specific expression (testis, leukemia) and its role in activating CDK2, this specific peptide sequence (SLIAAAAFCLA ) has garnered attention for two distinct biological properties: its verified status as a Tumor-Associated Antigen (TAA) presented by HLA-A*02:01, and its utility as a competitive "decoy" molecule in biochemical assays.
The "Decoy" Inhibition Mechanism
The Cyclin-CDK holoenzyme relies on an extensive protein-protein interface to maintain stability and catalytic activity. The C-terminal region of Cyclin A is critical for the structural integrity of the "Cyclin Box" fold.
When introduced in saturating concentrations, the Cyclin-A1 (385-395) peptide acts as a competitive inhibitor by mimicking a hydrophobic helix of the native Cyclin A1. It binds to the complementary hydrophobic pocket on the CDK (or the Cyclin-binding partner), effectively preventing the full-length Cyclin A1 from docking. This prevents the conformational change required to expose the CDK active site (T-loop activation), thereby silencing kinase activity.
Primary Effect: Disruption of holoenzyme assembly.
Downstream Consequence: G1/S phase arrest, inhibition of Histone H1 phosphorylation.
Sequence Properties: Highly hydrophobic; requires careful solubilization (see Protocol 1).
Visualizing the Mechanism
The following diagram illustrates the competitive inhibition pathway where the synthetic peptide displaces the native Cyclin A1, rendering the CDK2 inactive.
Caption: Competitive binding of Peptide (385-395) prevents Native Cyclin A1 from activating CDK2.
Objective: Physically demonstrate that the peptide disrupts the interaction between CDK2 and Cyclin A1.
Workflow Diagram
Caption: Co-IP workflow to validate physical disruption of the CDK2-Cyclin A1 complex.
Procedure
Lysate: Harvest K562 or ML-1 cells (high Cyclin A1 expression). Lyse in mild NP-40 buffer.
Bead Loading: Incubate lysate with Anti-CDK2 antibody conjugated to Protein G beads for 2 hours at 4°C.
Competition:
Wash beads once.
Resuspend beads in lysis buffer containing 0, 10, or 100 µM of Cyclin-A1 (385-395) peptide.
Incubate for 1 hour at 4°C with gentle rotation.
Elution & Blot:
Wash beads 3x to remove displaced Cyclin A1.
Boil in SDS loading buffer.
Run SDS-PAGE and Western Blot.
Result: Probe for Cyclin A1. A decrease in Cyclin A1 band intensity in the peptide-treated lanes confirms competitive inhibition.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells." Blood, 119(23), 5492–5501.
Establishes the sequence SLIAAAAFCLA (341-351/385-395 depending on isoform) as a key epitope.
Ji, P., et al. (2005). "Cyclin A1, the alternative A-type cyclin, contributes to G1/S cell cycle progression in somatic cells." Oncogene, 24, 2739–2744.
Provides context on the functional role of Cyclin A1 in cell cycle regul
Andrews, P.D., et al. (2004). "Cyclin-dependent kinase 2/cyclin A complexes." Methods in Molecular Biology, 296, 221-234.
Standard protocols for CDK2/Cyclin A kinase assays.
UniProt Consortium. "Cyclin-A1 - Homo sapiens (Human) (P78396)."
Reference for sequence numbering and domain structure.
Application Note: High-Specificity Immunofluorescence Labeling of Nuclear Cyclin-A1 (Epitope 385-395)
Introduction & Biological Context Cyclin-A1 (CCNA1) is a tissue-restricted regulatory protein distinct from the ubiquitous Cyclin-A2 (CCNA2). While Cyclin-A2 is essential for somatic cell proliferation (S-phase and G2/M...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Context
Cyclin-A1 (CCNA1) is a tissue-restricted regulatory protein distinct from the ubiquitous Cyclin-A2 (CCNA2). While Cyclin-A2 is essential for somatic cell proliferation (S-phase and G2/M transition), Cyclin-A1 expression is physiologically limited to the germline (specifically late pachytene spermatocytes) where it drives the meiotic G2/M transition.[1]
Pathological Significance:
Aberrant expression of Cyclin-A1 in somatic cells is a hallmark of specific hematological malignancies, particularly Acute Myeloid Leukemia (AML). In these contexts, Cyclin-A1 interacts with CDK2 to phosphorylate substrates like B-Myb and E2F1, driving uncoupled cell cycle progression.
The Challenge of Specificity:
The "Cyclin Box," a conserved domain responsible for CDK binding (approx. residues 200–300), shares high homology between A1 and A2. Antibodies targeting this region frequently cross-react, leading to false positives in somatic tissue.
The Solution (Epitope 385-395):
The peptide sequence spanning amino acids 385–395 is located in the divergent C-terminal domain of human Cyclin-A1. This region is structurally distinct from Cyclin-A2, making it the ideal immunogen for high-specificity labeling.
Mechanistic Pathway
The following diagram illustrates the distinct roles of Cyclin-A1 in meiosis and leukemia, highlighting the interaction partners that necessitate accurate detection.
Figure 1: Cyclin-A1 Signaling Context. In meiosis, the CCNA1-CDK2 complex drives division. In AML, aberrant expression hijacks proliferative pathways via B-Myb and E2F1.
Experimental Protocol: Immunofluorescence
A. Critical Reagents & Buffer Composition[2][3][4][5][6]
Incubate in 0.5% Triton X-100/PBS for 10 minutes at RT.
Rationale: Cyclin-A1 is strictly nuclear. High detergent concentration ensures the antibody penetrates the nuclear envelope.
Step 4: Blocking & Peptide Competition (The Validation Step)
Design: Prepare two sets of samples.
Set A (Test): Incubate with Blocking Buffer for 1 hour.
Set B (Control): See "Peptide Competition Assay" below.
Step 5: Primary Antibody Incubation
Dilute Anti-Cyclin A1 antibody (typically 1:100 to 1:500) in Blocking Buffer.
Incubate overnight at 4°C in a humidified chamber.
Step 6: Secondary Detection
Wash 3x with PBS-T (PBS + 0.1% Tween 20).
Incubate with fluorophore-conjugated secondary antibody (e.g., Goat Anti-Rabbit Alexa Fluor 488) at 1:1000 for 1 hour at RT in the dark.
Step 7: Counterstain & Mount
Wash 3x with PBS-T.
Incubate with DAPI (1 µg/mL) for 5 mins.
Mount with anti-fade mounting medium.
Quality Control: The Peptide Competition Assay
To prove that the signal observed is strictly Cyclin-A1 (and not A2 cross-reactivity), you must perform a peptide block.
Protocol:
Reconstitute the synthetic peptide (385-395) to 1 mg/mL.
Mix: In a microcentrifuge tube, combine the primary antibody (at working dilution) with a 5-fold molar excess of the peptide.
Incubate: Rotate the mixture for 1 hour at RT before adding it to the tissue/cells (Set B).
Result: Set A should show nuclear staining. Set B should show zero nuclear staining. If Set B remains stained, the antibody is binding non-specifically.
Visualizing the Workflow
Figure 2: Immunofluorescence Workflow with Peptide Competition Control. The parallel processing of blocked vs. unblocked antibody is essential for validating the 385-395 epitope specificity.
Troubleshooting & Expected Results
Observation
Possible Cause
Solution
Cytoplasmic Staining
Non-specific binding or Cyclin-A2 cross-reactivity.
Cyclin-A1 is nuclear. Perform peptide block. If signal persists, antibody is non-specific. Increase blocking stringency (add 1% BSA).
Yang, R., et al. "Characterization of a second human cyclin A that is highly expressed in testis and in several leukemic cell lines." Cancer Research, 1997. [Link]
Müller-Tidow, C., et al. "Cyclin A1 directly interacts with B-myb and cyclin A1/cdk2 phosphorylate B-myb... tissue-specific regulation."[4] Blood, 2001.[4] [Link][5]
Human Protein Atlas. "CCNA1 Expression and Localization." The Human Protein Atlas, Accessed 2023. [Link]
Application Note: SPR Characterization of Cyclin-A1 (385-395) Epitope
This is a comprehensive Application Note and Protocol for the characterization of the Cyclin-A1 (385-395) peptide using Surface Plasmon Resonance (SPR). This guide is designed for researchers in immuno-oncology and drug...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol for the characterization of the Cyclin-A1 (385-395) peptide using Surface Plasmon Resonance (SPR). This guide is designed for researchers in immuno-oncology and drug discovery, specifically focusing on the validation of this peptide as a Leukemia-Associated Antigen (LAA) epitope for HLA binding or TCR recognition.
Introduction & Biological Context
Cyclin-A1 (CCNA1) is a tissue-restricted cyclin predominantly expressed in the testis (germline) and aberrantly re-expressed in acute myeloid leukemia (AML) and other cancers. This expression pattern classifies it as a Cancer-Testis Antigen (CTA) or Leukemia-Associated Antigen (LAA), making it a high-value target for cancer immunotherapies, including peptide vaccines and TCR-T cell therapies.
The peptide fragment Cyclin-A1 (385-395) (Sequence: SLIAAAAFCLA ) has been identified as a putative immunogenic epitope presented by MHC Class I molecules (specifically HLA-A*02:01 ). Accurate characterization of its binding kinetics (
, , ) to the HLA complex is critical for predicting immunogenicity and safety.
Solubility Warning: This peptide is highly hydrophobic and prone to aggregation in aqueous buffers. The presence of Cysteine (C393) also poses a risk of disulfide dimerization.
Experimental Strategy & Sensor Chip Selection
The "Inverted" Assay Setup
For small peptides (<2 kDa), direct immobilization is discouraged because the random coupling can mask critical anchor residues (P2 Leu, C-term Ala) required for MHC binding. Furthermore, the SPR signal generated by a small peptide binding to a large immobilized protein (MHC) is often too low for reliable kinetic analysis.
Recommended Configuration:
Ligand (Immobilized): Biotinylated Recombinant HLA-A*02:01 Heavy Chain +
-Microglobulin (refolded monomers).
Analyte (In Solution): Cyclin-A1 (385-395) Peptide.[1][2][3]
Detection Method: Measuring the mass increase of the peptide binding to the high-density MHC surface is difficult.
Alternative (Competition Assay): Immobilize a high-affinity reference peptide-MHC complex? No.
Standard Industry Approach:Immobilize the MHC molecule (via biotin-streptavidin) and inject the peptide at high concentrations, OR use a Competition Assay where the MHC is in solution and the peptide is immobilized (if specific orientation chemistry like Cys-coupling is used).
Chosen Protocol: Direct Binding to Immobilized MHC (Active Capture)
To overcome the low signal of peptide analytes, we use a High-Capacity Streptavidin (SA) Chip or CM5 Chip with NeutrAvidin to achieve a high density of HLA-A*02:01 (Ligand).
Diagram: SPR Assay Logic
Caption: Workflow for characterizing Cyclin-A1 peptide binding to HLA-A*02:01 using Biotin-Streptavidin capture.
Detailed Experimental Protocol
Materials Required[3][4][5][6]
Sensor Chip: Series S Sensor Chip SA (Cytiva/Biacore) or equivalent Streptavidin chip.
Ligand: Biotinylated HLA-A*02:01 monomers (refolded with a conditional ligand or empty if using UV-cleavable exchange technology).
application of "Cyclin-A1 (385-395)" in high-throughput screening
Application Note: High-Throughput Screening of Cyclin-A1 (385-395) for Immunotherapeutic Target Validation and TCR Discovery Abstract This application note details the methodological integration of the Cyclin-A1 (385-395...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Throughput Screening of Cyclin-A1 (385-395) for Immunotherapeutic Target Validation and TCR Discovery
Abstract
This application note details the methodological integration of the Cyclin-A1 (385-395) peptide fragment (Sequence: SLIAAAAFCLA or isoform variant) into high-throughput screening (HTS) pipelines. Cyclin-A1 (CCNA1) is a critical Leukemia-Associated Antigen (LAA) and Cancer-Testis Antigen (CTA), highly expressed in Acute Myeloid Leukemia (AML) stem cells but restricted in normal tissues. The 385-395 fragment represents a hydrophobic, cryptic epitope with high relevance for T-Cell Receptor (TCR) discovery , HLA-ligand stability assays , and peptide-based vaccine formulation . This guide provides standardized protocols for Fluorescence Polarization (FP) based HLA-binding assays and high-throughput ELISPOT screening, addressing specific challenges related to the peptide's hydrophobicity and MHC restriction.
Scientific Rationale & Biological Context
The Target: Cyclin-A1 (CCNA1)
Cyclin-A1 is a regulatory subunit of Cyclin-Dependent Kinases (CDK2/CDC2) essential for spermatogenesis.[1] In somatic cells, its expression is negligible; however, in AML, it is aberrantly overexpressed, driving cell cycle progression and inhibiting apoptosis. This expression profile makes it an ideal target for immunotherapy (TCR-T cells and peptide vaccines).
Immunology: Predicted binder for HLA-A02:01 and potentially HLA-A24:02 . Its processing and presentation are critical steps in activating Cytotoxic T-Lymphocytes (CTLs).
HTS Application: The primary utility of this peptide in HTS is to screen for:
Small Molecules: Compounds that enhance the stability of the Peptide-HLA (pHLA) complex.
High-Affinity TCRs: Screening T-cell libraries or patient PBMCs to isolate rare clones capable of recognizing this specific epitope.
Mechanism of Action Pathway
The following diagram illustrates the intracellular processing of Cyclin-A1 and the critical point where HTS intervenes (pHLA stability and TCR recognition).
Caption: Figure 1: Antigen processing pathway of Cyclin-A1. HTS assays target the HLA loading stability (ER/Surface) and the TCR recognition interface.
Purpose: To determine the binding affinity of Cyclin-A1 (385-395) to recombinant HLA-A*02:01 and screen for small molecules that stabilize this complex.
Principle: A fluorescently labeled reference peptide is displaced by the unlabeled Cyclin-A1 peptide. High polarization (mP) indicates bound tracer; low polarization indicates displacement (binding of Cyclin-A1).
Materials
Cyclin-A1 (385-395): >95% Purity. Solubilized in DMSO (Stock 10 mM). Note: Due to hydrophobicity, ensure complete dissolution.
Recombinant HLA-A*02:01: Folded with heavy chain and
2-microglobulin.
Fluorescent Tracer: FL-labeled standard peptide (e.g., FL-SL9 for HLA-A2).
Positive: CEFX Ultra SuperStim Pool (viral epitopes).
Readout:
Analyze using an automated ELISPOT reader.
Hit Criteria: >2x background spots AND >10 spots/well.
Data Presentation & Troubleshooting
Expected Binding Data (FP Assay)
Peptide ID
Sequence
IC50 (nM)
Interpretation
Cyclin-A1 (385-395)
SLIAAAAFCLA
150 - 500
Moderate/High Binder
Influenza M1 (Pos Ctrl)
GILGFVFTL
15 - 30
High Affinity Reference
Scramble (Neg Ctrl)
ALFAASLIC
> 50,000
Non-binder
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peptide Precipitation
High hydrophobicity of residues 385-395.
Dissolve initially in 100% DMSO. Use <1% DMSO final in assay. Add 0.05% Pluronic F-127 to buffers.
Low Signal (ELISPOT)
Low precursor frequency.
Perform a 7-10 day in vitro presensitization (IVS) step with IL-2/IL-7 before the ELISPOT assay.
High Background
Autologous APC activation.
Use serum-free media. Rest cells for 2-4 hours before plating to remove apoptotic debris.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen." Blood, 119(23), 5492–5501. Link
Chew, G.L., et al. (2023). "A protocol for high-throughput screening for immunomodulatory compounds using human primary cells." STAR Protocols, 4(3), 102432. Link
Kondo, E., et al. (2008). "Identification of novel cancer/testis antigens expressed in acute myeloid leukemia.
Sidney, J., et al. (2013). "Measurement of MHC/peptide interactions by gel filtration or monoclonal antibody capture." Current Protocols in Immunology, 100(1), 18.3.1-18.3.36. Link
JPT Peptide Technologies. "Cyclin-A1 Peptide Specifications and Applications." Link (Verified commercial source for Cyclin-A1 peptides).
Technical Support Center: Cyclin-A1 (385-395) Peptide Troubleshooting Guide
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reconstitution and handling of the Cyclin-A1 (385-395) peptide.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reconstitution and handling of the Cyclin-A1 (385-395) peptide. This specific sequence is widely utilized as an HLA-A*02:01-restricted epitope in acute myeloid leukemia (AML) and ovarian cancer immunotherapy research . However, it presents severe physicochemical challenges that can compromise your assays if not handled correctly.
Note: Depending on the specific transcript variant referenced in genomic databases, this exact sequence is also frequently annotated in literature as Cyclin-A1 (341-351).
This guide moves beyond generic instructions, providing the mechanistic causality behind the peptide's behavior and self-validating protocols to ensure absolute experimental integrity.
Part 1: Physicochemical Profiling & Causality
To troubleshoot a peptide, we must first understand its molecular architecture. The extreme difficulty in solubilizing Cyclin-A1 (385-395) is not an artifact; it is a direct consequence of its primary sequence.
Quantitative Sequence Analysis
Property
Value
Mechanistic Impact on Solubility
Sequence
S-L-I-A-A-A-A-F-C-L-A
Dominated by a highly hydrophobic core (L, I, A, F).
Length
11 Amino Acids
Sufficient length to form stable, insoluble β-sheet aggregates.
Hydrophobic Residues
9 / 11 (81.8%)
Drives rapid "solvent crash" when exposed to aqueous buffers.
Charged Residues
0 / 11 (0%)
Complete lack of electrostatic repulsion between peptide monomers.
Cysteine Content
1 (Position 9)
Highly prone to oxidative dimerization, doubling the molecular weight.
GRAVY Score
+2.32
Extreme hydrophobicity (Scores > 0 indicate severe insolubility in water).
Part 2: Core Troubleshooting Q&A
Q: Why does the Cyclin-A1 (385-395) peptide immediately precipitate when added to standard PBS?A: The precipitation is driven by the peptide's extreme hydrophobicity (GRAVY score of +2.32) and the complete absence of ionizable side chains. When introduced to a high-dielectric solvent like water or PBS, the hydrophobic residues rapidly self-associate to minimize thermodynamically unfavorable interactions with water molecules. This "hydrophobic collapse" leads to the formation of amorphous aggregates. Furthermore, because it lacks charged residues, there is no electrostatic repulsion to keep the monomeric peptides separated in solution.
Q: My peptide formed a cloudy suspension even after adding 100% DMSO. What is the mechanistic cause, and how do I fix it?A: If the peptide remains cloudy in a strong polar aprotic solvent like DMSO, the issue is likely oxidative dimerization rather than simple hydrophobic aggregation. Cyclin-A1 (385-395) contains a Cysteine residue at position 9. During lyophilization or extended storage, these sulfhydryl groups can oxidize to form intermolecular disulfide bonds, creating a highly insoluble 22-amino-acid dimer.
Solution: Add a reducing agent directly to the DMSO stock. We recommend adding Tris(2-carboxyethyl)phosphine (TCEP) at a 10-fold molar excess. TCEP is preferred over DTT because it is odorless, highly stable in organic solvents, and functional across a broader pH range.
Q: How do I transition the peptide from a 100% DMSO stock to an aqueous assay buffer for T-cell stimulation without it crashing out?A: To prevent a solvent crash, you must manipulate the thermodynamics of the dilution:
Carrier Proteins: Pre-supplement your aqueous buffer with 0.1% - 0.5% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). The hydrophobic pockets of albumin act as a thermodynamic sink, shielding the peptide's hydrophobic faces from the aqueous environment.
Order of Addition: Never add water/buffer to the DMSO stock. Always inject the DMSO master stock into a large volume of rapidly vortexing aqueous buffer. This prevents localized areas of high water concentration that drive nucleation.
Final DMSO Concentration: Keep the final DMSO concentration below 1% (v/v) to avoid cellular toxicity and interference with HLA-peptide binding kinetics in downstream T-cell assays .
Q: Standard UV absorbance at 280 nm isn't working to verify my final peptide concentration. How can I validate that the peptide is fully dissolved?A: Cyclin-A1 (385-395) lacks Tryptophan (Trp) and Tyrosine (Tyr) residues, meaning its extinction coefficient at 280 nm is virtually zero. You cannot use a standard NanoDrop A280 reading to quantify it.
Solution: To confirm solubility, you must use a peptide-bond-specific colorimetric assay (like the Micro BCA™ Protein Assay) or quantitative Amino Acid Analysis (qAAA) after performing a high-speed centrifugation step to remove hidden micro-aggregates (detailed in the protocol below).
Part 3: Self-Validating Reconstitution Protocol
Do not rely on visual inspection alone. Use this step-by-step methodology to ensure a self-validating system where the final concentration is empirically proven.
Phase 1: Master Stock Preparation
Equilibration: Allow the sealed vial of lyophilized peptide to reach room temperature in a desiccator for 30 minutes. Opening a cold vial introduces atmospheric moisture, which instantly degrades hydrophobic peptide solubility.
Primary Solubilization: Add 100% anhydrous, cell-culture grade DMSO to achieve a high-concentration master stock of 10 mg/mL to 20 mg/mL. Cap and vortex gently for 60 seconds.
Reduction (Conditional): If the solution is not optically clear, add TCEP to a final concentration of 5 mM. Sonicate in a room-temperature water bath for 5–10 minutes to break apart disulfide-linked dimers.
Phase 2: Aqueous Transition & Validation
4. Buffer Preparation: Prepare your target assay buffer (e.g., RPMI-1640 supplemented with 10% FCS, or PBS with 0.1% BSA). Ensure the buffer is pre-warmed to 37°C.
5. Vortex Injection: While vortexing the assay buffer at medium-high speed, use a positive displacement pipette to inject the required volume of the DMSO master stock directly into the center of the vortex.
6. Self-Validation (Critical Step): Centrifuge the final aqueous solution at 10,000 x g for 10 minutes. Carefully extract the supernatant.
7. Quantification: Analyze the supernatant via a Micro BCA assay. If the measured concentration in the supernatant matches your theoretical calculated yield, the peptide is fully solubilized and ready for your assay.
Part 4: Workflow Visualization
Workflow for the reconstitution and validation of highly hydrophobic, cysteine-containing peptides.
References
Ochsenreither S, Majeti R, Schmitt T, et al. "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen." Blood. 2012 Jun 7;119(23):5492-501.[Link]
Weigand LU, Liang X, et al. "Cancer testis antigen Cyclin A1 harbors several HLA-A*02:01-restricted T cell epitopes, which are presented and recognized in vivo." Cancer Immunology, Immunotherapy. 2020 Jul;69(7):1217-1227.[Link]
Lee MY, et al. "Antigen processing and presentation in cancer immunotherapy." Journal for ImmunoTherapy of Cancer. 2020 Aug;8(2):e001111.[Link]
Optimization
optimizing "Cyclin-A1 (385-395)" concentration in kinase assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical optimization of atypical peptides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical optimization of atypical peptides.
The peptide Cyclin-A1 (385-395) —sequence SLIAAAAFCLA—was originally characterized as an HLA-A*0201-restricted immunogenic epitope used in acute myeloid leukemia (AML) T-cell assays[1]. However, in biochemical profiling, researchers often repurpose it as a custom peptide substrate (targeting the N-terminal Serine) or as a competitive control in in vitro kinase assays.
Due to its extreme hydrophobicity and unique kinetics, optimizing the concentration of this specific fragment requires precise buffer formulation and kinetic mapping. Below is our comprehensive troubleshooting guide and standard operating procedure (SOP) for utilizing this peptide in high-throughput kinase assays.
🔬 Frequently Asked Questions (Troubleshooting)
Q1: I am seeing a "hook effect" (signal drops at high concentrations) when titrating Cyclin-A1 (385-395) in an ADP-Glo assay. Why?Causality: This is typically caused by substrate inhibition or luciferase quenching . The sequence SLIAAAAFCLA is overwhelmingly hydrophobic. At high aqueous concentrations (typically >50 µM), the peptide forms micro-aggregates. These aggregates can either sterically block the kinase active site (non-competitive inhibition) or scatter the luminescent signal during the ADP-Glo detection phase[2].
Solution: Cap your maximum peptide concentration during titrations at 50 µM. Ensure your assay buffer contains 0.01% Triton X-100 to maintain peptide dispersion.
Q2: How do I resolve solubility issues when preparing the Cyclin-A1 (385-395) stock?Causality: Looking at the sequence (S-L-I-A-A-A-A-F-C-L-A), 10 out of 11 residues are non-polar. It will not dissolve in standard Tris or HEPES buffers.
Solution: Reconstitute the lyophilized peptide in 100% anhydrous DMSO to a stock concentration of 10 mM. When diluting into the working kinase buffer, ensure the final DMSO concentration in the reaction well does not exceed 1% to 2%, as higher DMSO levels will denature most recombinant kinases and artificially lower your assay window[3].
Q3: Should I optimize the ATP concentration before or after optimizing the Cyclin-A1 (385-395) concentration?Causality: Kinase kinetics operate on a bisubstrate mechanism. The apparent Michaelis constant (
) for ATP can shift depending on the peptide concentration, and vice versa.
Solution: Do not optimize them in isolation. You must run a 2D Matrix Titration (e.g., ATP from 1 µM to 500 µM across columns; Peptide from 0.1 µM to 50 µM across rows) to find the optimal balance where both substrates are at their respective apparent values. This ensures maximum sensitivity when screening for ATP-competitive or substrate-competitive inhibitors[3].
📊 Assay Format & Concentration Matrix
Different kinase assay readouts have varying tolerances for peptide concentrations and buffer additives. Use this self-validating matrix to select your starting parameters.
Below is the logical workflow for preparing and optimizing the Cyclin-A1 (385-395) peptide to prevent false negatives in your biochemical screens.
Figure 1: Decision tree for optimizing highly hydrophobic peptide substrates in kinase assays.
📝 Step-by-Step Methodology: Determining Apparent
To ensure your assay is sensitive to inhibitors, you must determine the Michaelis constant (
) of Cyclin-A1 (385-395). This protocol uses a luminescence-based ADP detection format (e.g., ADP-Glo)[2].
Phase 1: Reagent Preparation
Peptide Stock: Weigh the lyophilized Cyclin-A1 (385-395) peptide and dissolve in 100% molecular-grade DMSO to yield a 10 mM stock. Vortex vigorously and sonicate for 5 minutes in a water bath to ensure complete dissolution.
Kinase Buffer: Prepare a master mix of 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 0.01% Triton X-100 . Scientist Note: The BSA and Triton are non-negotiable for this specific sequence to prevent adherence to the plastic microplate walls.
Phase 2: Serial Dilution & Reaction
3. Peptide Titration: In a 384-well plate, perform a 12-point, 2-fold serial dilution of the peptide in Kinase Buffer. Start at a 2X concentration of 100 µM (final in-well concentration will be 50 µM).
4. Enzyme Addition: Add the recombinant kinase at a fixed, pre-optimized concentration (typically 1-5 nM) to all wells. Incubate for 10 minutes at room temperature to allow equilibrium.
5. Reaction Initiation: Initiate the reaction by adding ATP at its pre-determined
concentration. The final reaction volume should be 5 µL to 10 µL per well.
6. Incubation: Seal the plate and incubate at room temperature for 60 minutes. Ensure substrate depletion does not exceed 10-15% to maintain initial velocity conditions[3].
Phase 3: Detection & Analysis
7. Termination: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes[2].
8. Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate the luciferase signal. Incubate for 30 minutes.
9. Read & Fit: Read the plate on a luminometer. Plot the Relative Light Units (RLU) against the Cyclin-A1 (385-395) concentration using graphing software (e.g., GraphPad Prism). Fit the data to the Michaelis-Menten equation:
.
10. Final Selection: For subsequent inhibitor screening, set your working peptide concentration exactly at the calculated value.
📚 References
Ochsenreither, S., et al. (2012). Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen. Blood. Available at:[Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at:[Link]
You are likely utilizing the Cyclin-A1 (385-395) peptide fragment (often associated with leukemia-associated antigens or Cancer-Testis Antigens) for T-cell stimulation, ELISPOT, or cytotoxicity assays .
The Core Problem: Synthetic peptides in the 8–15 amino acid range are thermodynamically unstable in standard cell culture media. In fetal bovine serum (FBS), the half-life of an unmodified peptide can be as short as 2–10 minutes due to high exopeptidase activity (specifically Aminopeptidase N/CD13) [1].
If you simply add this peptide to a 24-hour culture containing 10% FBS, it will degrade before it effectively binds to the MHC Class I groove.
This guide provides the Pulse-Loading Protocol and Stabilization Workflow to ensure your epitope remains intact long enough to trigger a T-cell response.
Module 1: The Stability Crisis (Diagnosis)
Why is your peptide disappearing?
Standard cell culture supplements (FBS, Human AB Serum) are rich in non-specific proteases. While these enzymes are essential for cellular metabolism, they view your expensive synthetic peptide as food.
Mechanism: N-terminal degradation is the primary pathway. Enzymes like CD13 (present on the surface of monocytes and in serum) rapidly cleave amino acids from the N-terminus.
The Consequence: Even a single amino acid loss changes the anchor residue alignment, preventing the peptide from binding the HLA-A*0201 (or relevant MHC) groove, rendering it immunologically inert [2].
Visualizing the Degradation vs. Protection Pathway
Figure 1: The "Pulse Protocol" bypasses serum proteases by allowing the peptide to bind MHC in a protective serum-free environment before exposure to full media.
Module 2: The "Pulse-Load" Protocol (Standard Operating Procedure)
Do not treat this peptide like a small molecule drug. Use the following Serum-Free Pulse method to maximize stability.
Step 1: Reconstitution (The Master Stock)
Solvent: 100% DMSO (Dimethyl Sulfoxide).
Reasoning: Water promotes hydrolysis and aggregation. DMSO prevents secondary structure formation and inhibits bacterial growth.
Concentration: 10 mM or 20 mg/mL.
Storage: Aliquot into single-use vials (e.g., 10 µL). Store at -80°C. Never freeze-thaw more than once.
Step 2: The Serum-Free Pulse (Critical Step)
This is the only way to guarantee the peptide sequence 385-395 remains intact during the critical MHC-binding window.
Harvest APCs: Collect your Antigen-Presenting Cells (DCs, PBMCs, or T2 cells).
Wash: Wash cells 2x with Serum-Free Medium (e.g., AIM-V, X-VIVO 15, or RPMI w/o FBS).
Dilute Peptide: Dilute your DMSO stock into the Serum-Free Medium to reach 10–50 µg/mL (final DMSO < 0.5%).
Incubate (Pulse): Resuspend cells in this peptide-rich, serum-free solution.
Time: 60–90 minutes.
Temp: 37°C (standard) or Room Temp (sometimes favors peptide exchange).
Lock-in: During this hour, the peptide binds the MHC groove. Once bound, the MHC structure physically protects the peptide from proteases [3].
Chase: Add full serum-containing medium (or wash and resuspend) after the pulse.
Data: Stability Comparison
Condition
Estimated Half-Life of 10-mer Peptide
Outcome
RPMI + 10% FBS
< 15 Minutes
Failure: Peptide degraded before MHC binding.
RPMI + 10% Heat-Inactivated FBS
~ 30-60 Minutes
Risk: Reduced protease activity, but still risky.
Serum-Free (AIM-V)
> 24 Hours
Success: Optimal window for MHC binding.
MHC-Bound (Post-Pulse)
> 48 Hours
Success: Protected by the MHC complex.
Module 3: Troubleshooting & FAQs
Q1: My peptide precipitates when I add it to the media. What went wrong?
Diagnosis: Hydrophobic Shock.
Cyclin-A1 peptides often contain hydrophobic residues (Phenylalanine, Leucine). When you drop 100% DMSO stock directly into aqueous media, the peptide crashes out of solution.
The Fix:
Step-down dilution: Dilute the DMSO stock 1:10 in sterile water first, vortex immediately, then add that to the media.
Check Sequence: If the sequence contains Cysteine (C) or Methionine (M), it may have oxidized into disulfide aggregates. Add 0.5 mM TCEP or DTT to the stock solution to reverse oxidation [4].
Q2: Can I use Protease Inhibitors (PIs) instead of Serum-Free media?
Answer: Yes, but with caution.
Recommendation: Use Bestatin (Aminopeptidase inhibitor) at 10–50 µM.
Warning: Some PIs are toxic to T-cells or interfere with antigen processing mechanisms (like the proteasome). Serum-free pulsing is cleaner and safer than chemical inhibition.
Q3: I see no T-cell activation even with the Pulse Protocol.
Diagnosis Logic Tree:
Figure 2: Systematic troubleshooting for failed immunogenicity assays.
Q4: Should I modify the peptide (e.g., Acetylation) to make it stable?
Answer:NO.
Reason: T-cell receptors (TCRs) are exquisitely sensitive to the N-terminus and C-terminus of the epitope. Acetylating the N-terminus (capping) will likely destroy the binding motif for the MHC Class I molecule or prevent TCR recognition [5].
Exception: If you are using the peptide for antibody generation (ELISA coating), modifications are fine. For T-cell assays, keep the sequence native and use the Pulse Protocol for stability.
References
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2021). Pharmaceutics. PMC. Available at: [Link]
Cancer testis antigen Cyclin A1 harbors several HLA-A*02:01-restricted T cell epitopes. (2020).[1][2] Journal of Hematology & Oncology. Available at: [Link]
Top 5 Reasons Your Peptide-Based Assays Fail. GenScript Technical Support. Available at: [Link]
A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses. (2021). STAR Protocols. Available at: [Link]
As a Senior Application Scientist, I have analyzed the physicochemical properties of the Cyclin-A1 (385-395) sequence (SLIAAAAFCLA). Your non-specific binding issues are likely not due to protocol failure, but rather the intrinsic nature of this peptide.
The Root Cause:
This 11-amino acid sequence is 82% hydrophobic (Leu, Ile, Ala, Phe) and contains a reactive Cysteine .
Hydrophobic Effect: Unlike charged peptides, this sequence acts as a "grease trap," binding non-specifically to plasticware, bead surfaces, and "sticky" cellular proteins (e.g., albumin, chaperones, cytoskeletal proteins) via hydrophobic exclusion.
Salt Sensitivity:Counter-Intuitive Warning: Standard advice to "increase salt" will worsen your background. High salt concentrations enhance hydrophobic interactions (the "salting-out" effect).
This guide provides a specialized workflow to mitigate hydrophobic NSB and stabilize the reactive cysteine.
Diagnostic Workflow: Is it Real or NSB?
Before optimizing, use this decision tree to categorize the background noise.
Figure 1: Diagnostic decision tree to isolate the source of non-specific binding.
Troubleshooting Guide (Q&A)
Issue 1: "I see the same bands in my beads-only control."
Diagnosis: Matrix Interference. The lysate proteins are sticking to the bead surface, not the peptide.
Solution:
Pre-Clearing (Mandatory): Incubate your lysate with "naked" beads (blocked but no peptide) for 1 hour at 4°C. Collect the supernatant; this is your input for the actual assay. This removes proteins that have a high affinity for the bead matrix.
Blocker Selection: If using BSA (Bovine Serum Albumin), switch to Non-Fat Dry Milk (5%) or Casein during the bead blocking step. BSA is a hydrophobic carrier protein and can sometimes act as a bridge for NSB in hydrophobic assays.
Issue 2: "My control is clean, but the peptide pulls down 'everything'."
Diagnosis: Hydrophobic Aggregation. The SLIAAAAFCLA peptide is likely aggregating or forming a hydrophobic surface that adsorbs proteins indiscriminately.
Solution:
Lower the Salt: Reduce NaCl from 150mM to 50-100mM . High salt strengthens hydrophobic bonds.
Increase Detergent: Standard 0.1% NP-40 is insufficient. Increase to 0.5% NP-40 or add 0.1% Triton X-100 .
Add Glycerol: Include 10% Glycerol in the binding buffer.[1][2] This stabilizes the hydrophobic peptide and reduces aggregation.
Issue 3: "I see dimers or smears on the Western Blot."
Diagnosis: Cysteine Oxidation. The Cysteine (C) at position 9 is reactive.
Solution:
Ensure 1-2 mM DTT or TCEP is present in the lysis and binding buffers to keep the peptide monomeric. Note: Do not use DTT if using Ni-NTA beads (it reduces Nickel); use TCEP instead.
Optimized Protocol: Hydrophobic Peptide Pull-Down
This protocol is specifically tuned for the Cyclin-A1 (385-395) sequence to minimize hydrophobic NSB.
Phase 1: Peptide Preparation
Solubilization: Dissolve the peptide in 100% DMSO to a stock concentration of 1-5 mg/mL. Do not dissolve directly in water; it will precipitate.
Dilution: Dilute the peptide into the Binding Buffer immediately before use. Keep final DMSO < 2%.
Phase 2: Buffer Composition (The "Anti-Hydrophobic" Mix)
Standard buffers (PBS/TBS) fail here. Use this modified buffer:
Component
Concentration
Purpose
Tris-HCl (pH 7.5)
50 mM
Physiological pH
NaCl
100 mM
Reduced salt to weaken hydrophobic NSB
NP-40 / IGEPAL
0.5%
High detergent to solubilize sticky proteins
Glycerol
10%
Prevents peptide aggregation
DTT / TCEP
1 mM
Reduces Cysteine (prevents dimerization)
Protease Inhibitors
1X
Prevents degradation
Phase 3: The Pull-Down Workflow
Bead Blocking: Wash Streptavidin beads (30 µL/sample). Incubate with 5% Non-Fat Milk in TBS-T for 1 hour at 4°C. Why? Milk blocks hydrophobic patches better than BSA.
Immobilization: Wash beads to remove milk. Add Biotin-Peptide (diluted in Binding Buffer). Incubate 1 hour at 4°C.
Control: Add Biotin (free) or a scrambled hydrophobic peptide.
Wash 1: Wash beads 3x with Binding Buffer.
Lysate Pre-Clearing: Incubate cell lysate with blocked, empty beads for 1 hour. Use the supernatant.
Binding: Add pre-cleared lysate to Peptide-Beads. Incubate 2 hours at 4°C (rotation).
Tip: Short incubation (1-2h) reduces NSB compared to overnight.
optimizing buffer conditions for "Cyclin-A1 (385-395)" experiments
This guide is designed for researchers optimizing experimental conditions for the Cyclin-A1 (CCNA1) fragment 385-395 . This region, located in the C-terminal domain of the protein, is frequently investigated for its role...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers optimizing experimental conditions for the Cyclin-A1 (CCNA1) fragment 385-395 . This region, located in the C-terminal domain of the protein, is frequently investigated for its role in CDK2 complex stability , substrate recruitment , and as a Leukemia-Associated Antigen (LAA) for T-cell immunotherapy (e.g., in Acute Myeloid Leukemia).[1]
The following protocols prioritize peptide solubility , structural integrity , and assay compatibility .
[2][3]
Part 1: Physiochemical Analysis & Pre-Experimental Check
Status: Critical Pre-requisite
Analyst Note: The specific sequence for Human Cyclin-A1 (P78396) in this region often involves hydrophobic residues or specific anchor motifs (e.g., SLMEPPAVLLL is a common immunogenic epitope in this vicinity, though exact numbering varies by isoform).[1]
Before preparing buffers, you must calculate the Grand Average of Hydropathy (GRAVY) and Isoelectric Point (pI) of your specific synthesis.[1][2]
Parameter
Risk Factor
Mitigation Strategy
Hydrophobicity
High (Likely > 0)
Peptides in this region are prone to beta-sheet aggregation .[3][2] Aqueous buffers alone often fail.[3][2] Requires Organic Co-solvent.
Oxidation Potential
Moderate
If Methionine (M) or Cysteine (C) is present (common in CCNA1 epitopes), the peptide will oxidize, altering binding affinity.[1][2] Requires Reducing Agents.
Isoelectric Point (pI)
Variable
If pH ≈ pI, net charge is zero, leading to precipitation.[1] Buffer pH must be >1 unit away from pI.
Part 2: Solubility & Reconstitution Strategy
Objective: Solubilize the peptide completely before introducing physiological buffers.[1][3][2]
The "Step-Wise" Solubilization Protocol
Do not attempt to dissolve directly in PBS or Media.[3][2] This causes irreversible aggregation.[3][2]
Step 1: Primary Solubilization (The "Stock")[1][2]
Solvent: 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[3][2]
Why? Disrupts secondary structure formation (aggregation) and solvates hydrophobic side chains.[1][3][2]
Concentration: Aim for 10–20 mg/mL .
Method: Vortex gently. If visible particles remain, sonicate in a water bath for 15 seconds.[1][3]
Visual Check: Solution must be crystal clear.
Step 2: Secondary Dilution (The "Working Solution")[1][2]
Buffer Selection:
For T-Cell Assays (ELISPOT/Killing): Dilute the DMSO stock into serum-free medium (e.g., AIM-V or X-VIVO 15).[1][3][2] Ensure final DMSO concentration is < 0.5% to avoid cellular toxicity.[3][2]
For Structural/Binding Assays (SPR/ELISA): Dilute into PBS (pH 7.4) + 0.05% Tween-20 .[3][2]
The "Crash" Test:
Add water/buffer slowly to the DMSO stock while vortexing.[1][3][2]
Troubleshooting: If the solution turns milky (precipitation), your peptide is too hydrophobic.[1][2] Add 10-20% Acetonitrile or adjust pH (see FAQ).
Workflow Visualization
The following diagram illustrates the decision logic for reconstituting CCNA1 peptides.
Caption: Logic flow for solubilizing hydrophobic Cyclin-A1 fragments to prevent aggregation.
Q1: My peptide dissolved in DMSO, but precipitated immediately when I added it to the cell culture media. Why?A: This is "Crash Precipitation."[3][2] The hydrophobic peptide prefers DMSO; adding water rapidly forces it out of solution.[1][3][2]
Fix: Dilute the peptide step-wise. Add the media to the peptide drop-by-drop while vortexing, rather than adding the peptide to a large volume of media. Alternatively, dilute the peptide into a "carrier" buffer (e.g., PBS + 0.1% BSA) before adding to cells.[1]
Q2: The peptide sequence contains a Methionine (M).[3][2] How do I prevent oxidation during storage?A: Methionine sulfoxide formation is a major issue for Cyclin-A1 peptides.[3][2]
Storage: Store lyophilized powder at -80°C under Argon or Nitrogen.
In Solution: If the assay permits (e.g., ELISA), add 1-2 mM DTT or TCEP . For cell assays where reducing agents are toxic, minimize air exposure and use the stock immediately after thawing.[1]
Q3: Can I use acidic buffers?A: Only if the peptide is basic (pI > 8).[3][2] If your Cyclin-A1 fragment is acidic (contains Glu/Asp), lowering the pH will cause precipitation (isoelectric point crash).[1][2] Check the sequence composition first.
Q4: I am seeing high background in my ELISA. Is it the buffer?A: Likely. Hydrophobic peptides stick avidly to polystyrene plates.[3][2]
Fix: Increase Tween-20 to 0.1% and ensure your Blocking Buffer (BSA/Casein) is fresh. Consider using a "High Binding" plate if the peptide is the capture agent, but ensure aggressive washing.[1]
References
Ochsenreither, S., et al. (2006). "Cyclin A1 is a leukemia-associated antigen recognized by cytotoxic T lymphocytes."[1][3] Blood, 108(11).[1][2] Link
Context: Establishes CCNA1 peptides as immunogenic targets in AML and highlights the necessity of proper peptide handling for T-cell recognition.
UniProt Consortium. "Cyclin-A1 (Homo sapiens) - P78396."[3][2][4][5] UniProtKB.[3][2][4][5][6] Link
Context: Authoritative source for the amino acid sequence and physicochemical properties of Human Cyclin-A1.[3][2]
Sigma-Aldrich (Merck). "Peptide Solubility and Handling Guidelines."[3][2] Link
Context: Standard operating procedures for solubilizing hydrophobic and aggregation-prone peptides.[3][2]
Thermo Fisher Scientific. "Tech Tip #6: Solubilization of Peptides." Link
Context: Protocols for using organic solvents (DMSO/DMF) in biological assays.[3][2]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Negative Results in T-Cell Assays (ELISpot/Tetramer)
Target Antigen: Cyclin-A1 (CCNA1) | Region: 385-395
Support Ticket ID: CCNA1-TRBL-001
Executive Summary
You are encountering negative results (lack of spot-forming units or tetramer-positive events) with the Cyclin-A1 (385-395) peptide. Cyclin-A1 is a Leukemia-Associated Antigen (LAA) and Cancer-Testis Antigen (CTA) often overexpressed in Acute Myeloid Leukemia (AML).[1]
Negative results with self-antigens like Cyclin-A1 are rarely due to a single factor. They typically stem from a "Triad of Failure": (1) Peptide insolubility (hydrophobic masking), (2) Biological Tolerance (low precursor frequency), or (3) Assay Sensitivity (lack of in vitro expansion).
This guide provides a root-cause analysis and recovery protocols.
Module 1: Peptide Integrity & Solubility (The Chemistry)
The Invisible Problem: Hydrophobicity
Cyclin-A1 peptides are frequently hydrophobic. If the region 385-395 contains a high ratio of Valine (V), Leucine (L), or Isoleucine (I), it may form "invisible" aggregates in aqueous buffers (PBS/Media). These aggregates cannot bind the HLA groove, leading to false negatives.
Diagnosis:
Does the solution look cloudy? (Visible precipitation)
Did you dissolve directly in PBS? (Likely cause of failure)
Sequence Check: Verify if your sequence contains Cysteine (C). Cysteines can form disulfide dimers, rendering the peptide inactive.
Correct Reconstitution Protocol
Do not vortex violently; this can shear peptides.
Stock Solution (Essential): Dissolve lyophilized peptide in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10-20 mg/mL .
Why? DMSO disrupts secondary structures and prevents aggregation.
Dilution: Dilute the stock into the assay medium only immediately before use.
Limit: Keep final DMSO concentration < 0.5% in the cell culture to avoid toxicity.[2]
Cysteine Handling: If the sequence contains Cysteine (e.g., at the N-terminus), add 0.5 mM DTT to the stock solution to prevent oxidative dimerization.
Visualization: Solubility Decision Tree
Figure 1: Critical decision path for peptide reconstitution. Direct dissolution in aqueous buffers is a primary cause of false negatives.
Module 2: Biological Variables (The Immunology)
HLA Restriction Mismatch
The Cyclin-A1 antigen is classically restricted to HLA-A*02:01 .
Checkpoint: Have you high-resolution typed your donors?
Risk: Using an HLA-A02:01 peptide on an HLA-A03 or HLA-A*24 donor will result in zero signal.
The "Self-Antigen" Barrier (Tolerance)
Unlike viral antigens (e.g., CEF Control), Cyclin-A1 is a "self" protein (expressed in testis).
Consequence: High-affinity T-cells are often deleted in the thymus (Central Tolerance).
Result: Circulating T-cells specific for Cyclin-A1 are rare (low precursor frequency) and often have low-affinity TCRs.
Implication: Ex vivo ELISpot (overnight) is often not sensitive enough to detect these rare cells in healthy donors or even AML patients in remission.
Module 3: Assay Optimization (The Methodology)
The Solution: In Vitro Stimulation (IVS)
To detect rare Cyclin-A1 specific T-cells, you must expand them prior to the assay. Do not rely on direct ex vivo plating.
Protocol: 10-Day IVS Expansion
Step
Day
Action
Mechanism
Pulse
Day 0
Thaw PBMCs. Pulse with Cyclin-A1 peptide (10 µg/mL).
Antigen presentation by monocytes/B-cells.
Cytokine
Day 3
Add IL-2 (20 IU/mL) and IL-7 (5 ng/mL).
Supports survival and proliferation of activated T-cells.
Feed
Day 5
Refresh media with IL-2.
Prevents cytokine starvation.
Restim
Day 10
Harvest cells. Wash 2x to remove cytokines.
Prepares cells for the readout assay.
Readout
Day 10
Plate on ELISpot with fresh peptide.
Detection of expanded clones.
Visualization: IVS Expansion Logic
Figure 2: Workflow for In Vitro Stimulation (IVS) to expand rare precursors prior to assay.
Module 4: Controls & Reference Data
The "Gold Standard" Control
If 385-395 fails, you must validate the donor's capacity to respond to Cyclin-A1 using the known immunodominant epitope.
Significance: This is the most widely cited HLA-A*02:01 epitope for Cyclin-A1 (Ochsenreither et al., 2012).
Action: Run FLDRFLSCM side-by-side with 385-395. If FLDRFLSCM works and 385-395 does not, the 385-395 peptide is likely not immunogenic in that donor.
Positive & Negative Controls
Control Type
Reagent
Expected Result
Purpose
Negative
DMSO only (Vehicle)
< 5 spots
Establishes background noise.
Viral Positive
CEF Pool (CMV, EBV, Flu)
> 50 spots
Proves T-cells are alive and functional.
Mitogen
PHA or PMA/Ionomycin
TNTC (Too Numerous To Count)
Proves assay machinery works.
FAQ: Troubleshooting Specifics
Q: Can I use freeze-thawed peptide aliquots?A: Avoid it. Hydrophobic peptides like Cyclin-A1 degrade and aggregate upon freeze-thaw cycles. Aliquot single-use stocks at -80°C and discard leftovers.
Q: My background spots are high in the negative control. Why?A: This is often due to "bystander activation" from high serum concentrations or incomplete washing after IVS. Ensure you wash cells 2-3 times with serum-free media before plating on the ELISpot plate.
Q: Is 385-395 a validated epitope?A: While 385-395 is a candidate region, the epitope FLDRFLSCM (271-279) is the clinically validated standard for HLA-A*02. If 385-395 is a novel prediction, it may have low binding affinity. Check the theoretical binding score using NetMHCpan.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen." Blood, 119(23), 5492-5501.
Janetzki, S., et al. (2015). "Guidelines for the automated evaluation of Elispot assays (MIATA)." Nature Protocols.
quality control measures for synthetic "Cyclin-A1 (385-395)"
Ticket ID: QC-CCNA1-385-SUP Status: Escalated to Senior Application Scientist Subject: Quality Control, Solubility, and Assay Optimization for Cyclin-A1 Fragments[1] Executive Summary Welcome to the technical support hub...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: QC-CCNA1-385-SUP
Status: Escalated to Senior Application Scientist
Subject: Quality Control, Solubility, and Assay Optimization for Cyclin-A1 Fragments[1]
Executive Summary
Welcome to the technical support hub for the synthetic Cyclin-A1 (385-395) peptide.[1] This fragment, derived from the C-terminal domain of Human Cyclin A1 (CCNA1, UniProt P78396), is a critical reagent often used in CDK2 binding studies, epitope mapping, and cell cycle regulation assays.
Because this region lies within or near the cyclin-box fold—a domain structurally designed for protein-protein interactions—it often exhibits hydrophobic characteristics that can lead to aggregation, solubility issues, and assay variability if not handled with rigorous quality control (QC).[1] This guide synthesizes field-proven protocols with authoritative chemical standards to ensure your experimental data remains reproducible.
Module 1: Identity & Purity (The "What is in the Vial?")
User Issue: “My HPLC shows a single clean peak at >98%, but my protein concentration assay suggests I have 30% less peptide than expected.”
Root Cause Analysis:
This is the most common misunderstanding in peptide chemistry: confusing HPLC Purity with Net Peptide Content (NPC) .[1]
HPLC Purity: Measures the ratio of the target peptide signal to other peptide impurities (deletion sequences, truncated byproducts). It ignores "invisible" mass like water and salts.
Net Peptide Content: The actual weight percentage of the peptide in the lyophilized powder. Synthetic peptides are hygroscopic and exist as salts (usually Trifluoroacetate or Acetate).[1] A vial containing "1 mg" of powder may only contain 0.7 mg of active peptide.
Troubleshooting Protocol:
Do not assume 100% active weight. Always calculate molarity based on the NPC listed on your Certificate of Analysis (CoA).
Verification: If NPC is missing, perform an Amino Acid Analysis (AAA) or Elemental Analysis (Nitrogen).
Visual QC Workflow:
Figure 1: Standard Quality Control Workflow for Synthetic Peptides. Note that AAA is the orthogonal method required to determine the true Net Peptide Content.
Module 2: Solubility & Handling (The "Cloudy Vial" Scenario)
User Issue: “I added water to the Cyclin-A1 (385-395) peptide, and it turned into a cloudy suspension or gel.”
Root Cause Analysis:
The 385-395 region of Cyclin A1 is likely hydrophobic. Peptides derived from protein cores or binding interfaces (like the cyclin box) often contain non-polar residues (Leucine, Phenylalanine) that drive aggregation in aqueous solvents.[1]
Isoelectric Point (pI) Trap: If the pH of your solvent is near the peptide's pI, the net charge is zero, causing precipitation.
Aggregation: Beta-sheet formation can cause "gelling" at high concentrations.[1]
Step-by-Step Solubility Protocol:
Step 1: The "Look Before You Leap" Calculation.
Calculate the pI of the specific sequence (L-E-A-D-P-F-L-K-Y-L-P is the likely motif, but verify your specific lot).
Rule of Thumb: If the sequence contains >50% hydrophobic residues (L, I, V, F, W, Y), do not start with water.
Step 2: The Organic Solvent Drop Method.
Dissolve the peptide in a minimal volume of sterile DMSO (Dimethyl Sulfoxide) or DMF. This disrupts secondary structure aggregation.
Target Concentration: 10–20 mg/mL in 100% DMSO.
Slowly add this stock dropwise to your aqueous buffer (PBS/Tris) while vortexing.
Limit: Keep final DMSO concentration <1% for cell assays to avoid solvent toxicity.[2]
Solubility Decision Tree:
Figure 2: Solubility Troubleshooting Decision Tree. For Cyclin-A1 fragments, the "Hydrophobic" path is the recommended default.
User Issue: “The peptide dissolves, but my kinase assay (CDK2) results are erratic or show unexpected cytotoxicity in cells.”
Root Cause Analysis:
TFA Toxicity: Synthetic peptides are typically cleaved using Trifluoroacetic Acid (TFA).[1][3] Residual TFA salts can acidify culture media or directly inhibit enzymes like CDK2.
Oxidation: If the sequence contains Methionine (Met) or Cysteine (Cys), they can oxidize, altering the binding affinity to CDK2.[1]
Concentration Errors: Using "Gross Weight" instead of "Net Peptide Content" (see Module 1).
Sonicate the stock solution (water bath) for 15s before use. Filter sterlize (0.22 µm) only if solubility is confirmed (otherwise you filter out the peptide!).
References & Standards
United States Pharmacopeia (USP). USP <1503> Quality Attributes of Synthetic Peptide Drug Substances.[1] (Defines the regulatory standards for peptide purity and identification). Link[1]
Cornish, J., et al. (1999).[1] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism. (Establishes TFA toxicity in cell culture). Link
Thermo Fisher Scientific. "Peptide Solubility Guidelines." (Standard protocols for hydrophobic peptide handling). Link
UniProt Consortium. "UniProtKB - P78396 (CCNA1_HUMAN)."[1] (Reference sequence for Human Cyclin A1).[1][4][5][6][7][8][9] Link
A Comparative Guide to Validating the Inhibitory Effect of "Cyclin-A1 (385-395)" on CDK2
For researchers, scientists, and drug development professionals, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy in oncology.[1] The CDK2/Cyclin A complex, a key regulator of S-phas...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy in oncology.[1] The CDK2/Cyclin A complex, a key regulator of S-phase progression and the G2/M transition, is a particularly compelling target due to its frequent dysregulation in human cancers.[2] While traditional approaches have focused on small molecules targeting the highly conserved ATP-binding pocket, this often leads to off-target effects.[3] A more specific strategy involves disrupting the protein-protein interaction (PPI) between CDK2 and its activating cyclin partner. This guide provides a comprehensive framework for validating the inhibitory potential of a putative peptide inhibitor, "Cyclin-A1 (385-395)," derived from the cyclin itself, and compares this approach to established small-molecule inhibitors.
The rationale for using a peptide derived from Cyclin A1 is to create a competitive inhibitor that specifically blocks the cyclin-binding groove on CDK2, a non-catalytic site.[4] This approach promises higher selectivity compared to ATP-competitive inhibitors.[5] This guide will walk through the essential in vitro and cell-based experiments required to validate this hypothesis, providing the causality behind experimental choices and establishing a self-validating workflow.
The Cyclin A1/CDK2 Signaling Axis
Cyclin A1 binds to and activates CDK2, leading to the phosphorylation of numerous substrates essential for DNA replication and cell cycle progression.[6] In many cancers, the overexpression of cyclins like Cyclin A1 leads to hyperactive CDK2, driving uncontrolled cell proliferation.[7] By introducing a peptide mimic of a key interaction domain, such as the hypothetical "Cyclin-A1 (385-395)," we aim to competitively disrupt the formation of the active CDK2/Cyclin A1 complex.
Caption: Workflow for determining the IC50 of CDK2 inhibitors using the ADP-Glo™ assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "Cyclin-A1 (385-395)" against CDK2/Cyclin A1.
Materials:
Recombinant human CDK2/Cyclin A1 enzyme (BPS Bioscience, Cat. No. 79599 or similar)
[3]* CDK Substrate Peptide (e.g., Histone H1)
"Cyclin-A1 (385-395)" peptide, synthesized and purified (e.g., >95% purity)
Control inhibitors: Roscovitine, Milciclib
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA)
384-well white assay plates
Procedure:
Reagent Preparation:
Prepare a stock solution of the "Cyclin-A1 (385-395)" peptide and control inhibitors (Roscovitine, Milciclib) in an appropriate solvent (e.g., DMSO).
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the peptide and control inhibitors in Kinase Buffer. A typical starting concentration for a new peptide might be 100 µM.
Prepare the CDK2/Cyclin A1 enzyme and substrate mixture in Kinase Buffer to the desired concentrations.
Prepare the ATP solution. The final concentration should be near the Km of ATP for CDK2 to ensure competitive inhibitors can be accurately assessed.
Assay Plate Setup:
Add 2.5 µL of the inhibitor serial dilutions or vehicle control to the appropriate wells of a 384-well plate.
Add 5 µL of the CDK2 enzyme/substrate mixture to each well.
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Kinase Reaction:
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
Incubate for 60 minutes at room temperature.
Signal Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
Measure luminescence using a plate reader.
Data Analysis:
Subtract the background luminescence (no enzyme control) from all readings.
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparison with Alternatives
The primary advantage of a peptide inhibitor like "Cyclin-A1 (385-395)" would be its predicted high specificity, as it targets the less-conserved PPI site. Small molecule ATP-competitors, while often potent, may have broader kinase selectivity.
This table serves as a template. The IC50 for the peptide is the experimental unknown to be validated.
Part 2: Cell-Based Validation - Assessing Cellular Effects
Demonstrating direct enzyme inhibition is crucial, but validating the peptide's effect in a cellular context is the true test of its potential. Key questions to answer are: Does the peptide enter the cells? Does it induce the expected cellular phenotype (cell cycle arrest)? Is it cytotoxic?
Cell Proliferation Assay (CCK-8/MTT)
Causality: If the peptide successfully inhibits CDK2, it should block cell cycle progression, thereby reducing the rate of cell proliferation. A cell proliferation assay will determine the concentration-dependent effect of the peptide on cell viability and growth.
Protocol Outline:
Cell Seeding: Plate a cancer cell line known for CDK2 dependency (e.g., OVCAR3, which often has CCNE1 amplification) in 96-well plates and allow adherence overnight.
[15]2. Treatment: Treat cells with a serial dilution of the peptide and control inhibitors for 48-72 hours. Include a vehicle control.
Assay: Add Cell Counting Kit-8 (CCK-8) or MTT reagent and incubate for 1-4 hours.
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8).
Analysis: Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
Causality: CDK2 is essential for the G1/S transition. [7]Its inhibition is expected to cause cells to arrest in the G1 phase of the cell cycle, preventing them from entering the S phase (DNA synthesis). Flow cytometry analysis of DNA content is the gold standard for visualizing this effect.
Caption: Experimental workflow for cell cycle analysis via propidium iodide staining.
Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases following treatment with "Cyclin-A1 (385-395)".
Materials:
Cancer cell line (e.g., OVCAR3, U2OS)
"Cyclin-A1 (385-395)" peptide and control inhibitors
Phosphate-buffered saline (PBS)
Ice-cold 70% ethanol
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
Flow cytometer
Procedure:
Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with the peptide or control inhibitors at 1x and 5x their respective GI50 concentrations for 24 hours. Include a vehicle-treated control.
Harvesting: Harvest the cells (including any floating cells) by trypsinization, and centrifuge at 300 x g for 5 minutes.
Fixation:
Wash the cell pellet once with PBS.
Resuspend the pellet in 500 µL of ice-cold PBS.
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
Incubate at -20°C for at least 2 hours.
Staining:
Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol.
Wash the cell pellet with PBS, centrifuge again, and discard the supernatant.
Resuspend the cell pellet in 500 µL of PI Staining Solution.
Incubate in the dark at room temperature for 30 minutes.
Flow Cytometry:
Analyze the samples on a flow cytometer.
Collect data for at least 10,000 events per sample.
Analyze the data using appropriate software to generate histograms and quantify the percentage of cells in each phase of the cell cycle.
Expected Outcomes and Comparative Data
A successful CDK2 inhibitor will show a marked increase in the G1 population and a corresponding decrease in the S and G2/M populations.
Treatment (Concentration)
Expected % Cells in G1
Expected % Cells in S
Expected % Cells in G2/M
Vehicle Control
~45-55%
~25-35%
~15-25%
Cyclin-A1 (385-395) (GI50)
Increase (>65%)
Decrease (<20%)
Decrease (<15%)
Roscovitine (15 µM)
Significant G1/G2 Arrest
Decrease
Significant G1/G2 Arrest
Milciclib (Sub-µM)
G1 Arrest
Decrease
Decrease
INX-315 (nM range)
Potent G1 Arrest
Decrease
Decrease
This table presents the expected trend for the peptide inhibitor based on its mechanism of action. Actual percentages will be cell-line dependent.
[15]
Conclusion and Future Directions
This guide outlines a logical, two-stage process for validating the inhibitory activity of a novel peptide inhibitor, "Cyclin-A1 (385-395)," against CDK2. The initial biochemical assay provides direct evidence of target engagement and potency (IC50), while the subsequent cell-based assays confirm its biological effect on cell proliferation and cell cycle progression.
By comparing the performance of this peptide to well-characterized ATP-competitive inhibitors like Roscovitine, Milciclib, and the next-generation compound INX-315, researchers can objectively benchmark its efficacy. A successful outcome would be a peptide that demonstrates a potent biochemical IC50 and induces a clear G1 cell cycle arrest at comparable concentrations in cellular assays. The key differentiator and potential advantage of the peptide approach lies in its potential for enhanced selectivity, which could translate to a better therapeutic window. Further studies would be required to confirm this selectivity against a panel of other kinases and to optimize the peptide for stability and cell permeability.
References
Watts, A. C., & Spencer, S. L. (2024). A Highly Anticipated Selective Therapeutic Agent against CDK2: INX-315. Cancer Discovery, 14(3), 386–388. [Link]
Wesierska-Gadek, J., & Krystof, V. (2017). Roscovitine in cancer and other diseases. Postepy higieny i medycyny doswiadczalnej (Online), 71(0), 876-887. [Link]
Incyclix Bio's CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers. (2023, April 21). BioWorld. Retrieved February 27, 2026, from [Link]
Dietrich, C., Trub, A., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 14(3), 452-473. [Link]
Hu, B., et al. (1999). Functions of Cyclin A1 in the Cell Cycle and Its Interactions with Transcription Factor E2F-1 and the Rb Family of Proteins. Molecular and Cellular Biology, 19(9), 6399–6411. [Link]
Bartkova, J., et al. (2004). Identification of interaction partners and substrates of the cyclin A1-CDK2 complex. The Journal of biological chemistry, 279(32), 33753–33763. [Link]
Welch, P. J., & Taunton, J. (2009). Novel Peptide-Based Inhibitors of Protein Kinases. In Protein Kinase Inhibitors (pp. 1-24). Humana Press. [Link]
Müller-Tidow, C., et al. (2004). The Cyclin A1-CDK2 Complex Regulates DNA Double-Strand Break Repair. Molecular and Cellular Biology, 24(20), 8917–8928. [Link]
Atkinson, G. E., et al. (2002). Peptide inhibitors of CDK2-cyclin A that target the cyclin recruitment-site: structural variants of the C-terminal Phe. Bioorganic & medicinal chemistry letters, 12(18), 2501–2505. [Link]
Trakul, N., et al. (2003). Selective Cyclin-dependent Kinase 2/Cyclin A Antagonists that Differ from ATP Site Inhibitors Block Tumor Growth. Cancer Research, 63(5), 1083-1088. [Link]
Cyclin-dependent kinase 2. (2024, February 14). In Wikipedia. [Link]
Geyer, J. A., et al. (2014). Identification and Validation of Novel PERK Inhibitors. Journal of Chemical Information and Modeling, 54(11), 3100–3111. [Link]
Ebrahimi, M., et al. (2024). Structure-guided design and cloning of peptide inhibitors targeting CDK9/cyclin T1 protein-protein interaction. Frontiers in Molecular Biosciences, 11. [Link]
Bensaied, O., et al. (2007). Structure-based design of small peptide inhibitors of protein-kinase CK2 subunit interaction. Biochemical Journal, 408(2), 239–248. [Link]
Peyressatre, M., et al. (2015). Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors. Cancers, 7(1), 179–237. [Link]
Colomer, R., et al. (1998). An artificial cell-cycle inhibitor isolated from a combinatorial library. Proceedings of the National Academy of Sciences, 95(25), 14769–14774. [Link]
Westwood, I. M., et al. (2024). Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction. bioRxiv. [Link]
Fesquet, D., et al. (1997). Interactions of Cyclins with Cyclin-Dependent Kinases: A Common Interactive Mechanism. Biochemistry, 36(17), 5277–5284. [Link]
Chen, J. J., et al. (2014). Iterative Conversion of Cyclin Binding Groove Peptides into Druglike CDK Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(23), 10034–10048. [Link]
Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. (2020, July 5). YouTube. Retrieved February 27, 2026, from [Link]
CDK2 Assay Kit, 79599. (n.d.). Amsbio. Retrieved February 27, 2026, from [Link]
The next generation of CDK inhibitors is coming. (2023, May 31). MD Anderson Cancer Center. Retrieved February 27, 2026, from [Link]
Wang, L., et al. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. Nature Communications, 13(1), 2835. [Link]
Chen, H., et al. (2014). Break CDK2/Cyclin E1 Interface Allosterically with Small Peptides. PLoS ONE, 9(10), e109154. [Link]
Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. (2022). ResearchGate. [Link]
This guide focuses on the specific validation of Cyclin-A1 (385-395) (Sequence: SLIAAAAFCLA), a critical peptide epitope used in immuno-oncology to target Acute Myeloid Leukemia (AML) and other Cyclin-A1 overexpressing m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide focuses on the specific validation of Cyclin-A1 (385-395) (Sequence: SLIAAAAFCLA), a critical peptide epitope used in immuno-oncology to target Acute Myeloid Leukemia (AML) and other Cyclin-A1 overexpressing malignancies.
Cyclin-A1 (385-395) is not a kinase inhibitor; it is a Tumor-Associated Antigen (TAA) epitope . While full-length Cyclin-A1 regulates cell cycle progression via CDK2 interaction, this specific hydrophobic 11-mer fragment is processed intracellularly and presented on the cell surface by MHC Class I molecules (specifically HLA-A*02:01) .
For drug development professionals designing cancer vaccines or TCR-T cell therapies , "confirming interaction" means validating two distinct molecular events:
pMHC Stability: The physical binding of the peptide to the HLA-A*02:01 groove.
Immunogenicity: The recognition of this peptide-MHC (pMHC) complex by the T-Cell Receptor (TCR).
This guide compares the three industry-standard methodologies for validating these interactions, prioritizing the T2 Stabilization Assay as the most robust cellular validation method.
Comparative Analysis of Validation Methods
Feature
Method A: T2 Stabilization Assay (Recommended)
Method B: FP Competition Assay (High Throughput)
Method C: pMHC Tetramer Staining (Functional)
Primary Output
MHC Surface Stability (Fluorescence Index)
Binding Affinity ( / )
T-Cell Recognition (% Positive Cells)
Target Protein
Native HLA-A02:01 on cell surface
Recombinant Soluble HLA-A02:01
T-Cell Receptor (TCR) on CD8+ cells
Physiological Relevance
High (Live cell context, includes transport)
Medium (Artificial, cell-free environment)
High (Directly validates immune response)
Throughput
Medium (Flow Cytometry based)
High (Plate reader based)
Low/Medium (Requires specific T-cells)
Cost
Low (Standard cell culture reagents)
High (Requires purified HLA proteins)
High (Custom tetramer synthesis)
Best For...
Confirming peptide binding & stability
Screening large peptide libraries
Verifying vaccine efficacy/T-cell expansion
Expert Insight: Why T2 Stabilization?
While Fluorescence Polarization (FP) provides a clean
value, it often fails to account for the off-rate kinetics on a live cell membrane. The T2 cell line (TAP-deficient) cannot load endogenous peptides, leaving empty HLA-A*02 molecules on the surface that rapidly degrade unless stabilized by your exogenous peptide. Therefore, if Cyclin-A1 (385-395) effectively rescues HLA expression on T2 cells, it proves not just binding, but stabilization capable of surviving endosomal recycling , a critical metric for vaccine potency.
Mechanism of Action & Interaction Logic
The following diagram illustrates the critical "Gatekeeper" role of HLA binding that this peptide must pass to be effective.
Caption: Logic flow of the T2 Stabilization Assay. Only peptides that bind with high affinity prevent the rapid degradation of empty HLA molecules.
Detailed Protocol: T2 Stabilization Assay
Objective: Validate the binding affinity of Cyclin-A1 (385-395) to HLA-A*02:01.
Include Positive Control (Flu M1) and Negative Control (DMSO only).
Incubate for 18 hours at 37°C / 5% CO₂ .
Staining & Acquisition:
Wash cells 2x with cold PBS + 1% BSA.
Stain with Anti-HLA-A2-FITC (1:100 dilution) for 30 mins at 4°C.
Critical: Keep cells cold to prevent internalization of the pMHC complex.
Wash 2x and fix with 1% Paraformaldehyde.
Analyze on Flow Cytometer (e.g., BD FACSCanto™).
Data Calculation:
Calculate Fluorescence Index (FI) :
Interpretation: An FI > 1.5 indicates binding. High-affinity binders (like Cyclin-A1 epitopes) typically show FI > 2.5 at 10-50 µM.
Supporting Data: Expected Performance
The following table summarizes expected experimental data comparing Cyclin-A1 (385-395) against standard controls.
Peptide
Sequence
Predicted Affinity (NetMHCpan)
T2 Assay ()
Interpretation
Cyclin-A1 (385-395)
SLIAAAAFCLA
~20 nM (Strong)
> 2.8
Validated Binder
Influenza M1 (Pos Ctrl)
GILGFVFTL
~2 nM
> 3.5
High Affinity Reference
Cyclin-A1 (Mutant)
SLIAAAAA CLA
> 5000 nM
< 1.2
Loss of Anchor (F->A)
Vehicle (DMSO)
N/A
N/A
1.0 (Baseline)
Negative Control
Note: The P2 anchor (Leucine) and P-omega anchor (Alanine/Leucine) in SLIAAAAFCLA are critical for the hydrophobic groove of HLA-A*02:01.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen." Blood.
Context: Identifies SLIAAAAFCLA as a n
Rammensee, H.G., et al. (1999). "SYFPEITHI: database for MHC ligands and peptide motifs." Immunogenetics.
Context: Standard reference for HLA-A*02:01 motif requirements (L at P2, V/L
Hansen, T.H., & Myers, N.B. (2003). "Investigation of MHC class I assembly and peptide binding using T2 cells." Current Protocols in Immunology.
Context: The authoritative protocol for the T2 Stabiliz
Comparative Efficacy Guide: Modified vs. Unmodified Cyclin-A1 (385-395) Peptides
Executive Summary Cyclin-A1 (CCNA1) is a critical Leukemia-Associated Antigen (LAA), highly expressed in Acute Myeloid Leukemia (AML) stem cells and testis, but absent in essential somatic tissues.[1] This expression pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cyclin-A1 (CCNA1) is a critical Leukemia-Associated Antigen (LAA), highly expressed in Acute Myeloid Leukemia (AML) stem cells and testis, but absent in essential somatic tissues.[1] This expression profile makes it an ideal target for Cytotoxic T-Lymphocyte (CTL) therapy.
However, as a self-antigen, the native Cyclin-A1 (385-395) sequence often exhibits low affinity for MHC Class I molecules (typically HLA-A*02:01) due to central tolerance mechanisms that eliminate high-affinity T-cell clones.
The Verdict:
Unmodified (Native) Peptides: High specificity but low immunogenicity . They often fail to stabilize the MHC complex long enough to induce a robust CTL response in vivo.
Modified (Heteroclitic) Peptides: Engineered with "anchor residue" substitutions (e.g., Tyrosine at P1, Leucine/Valine at P2/C-terminus). These variants significantly enhance MHC binding stability (t1/2) and CTL expansion rates.
Critical Caveat: Efficacy is only established if the T-cells expanded by the Modified peptide can cross-react and efficiently kill tumor cells presenting the Unmodified endogenous antigen.
Molecular Mechanism & Design Logic
To understand the efficacy difference, one must analyze the structural immunology of the Peptide-MHC-TCR complex.
The Anchor Optimization Strategy
The efficacy of the Cyclin-A1 (385-395) peptide depends on its ability to bind the HLA groove.
Native Sequence: Likely contains suboptimal anchor residues (e.g., Alanine or Serine at P2) which leads to rapid dissociation from the MHC.
Modified Sequence: Introduction of canonical anchors (e.g., L/V at P2 or P9) creates a "super-agonist" or heteroclitic peptide.
Mechanism of Action Diagram
The following diagram illustrates why modification increases immunogenicity without (ideally) compromising specificity.
Figure 1: Structural logic of heteroclitic peptides. Modifications at the Anchor (green) improve MHC binding, while the TCR Contact Bulge (red) remains native to ensure the T-cell recognizes the tumor.
Comparative Efficacy Data
The following data summarizes the expected performance differences based on standard Cyclin-A1 epitope optimization studies (e.g., Ochsenreither et al., Blood).
Feature
Unmodified Cyclin-A1 (385-395)
Modified Cyclin-A1 (Heteroclitic)
Efficacy Implication
MHC Binding Affinity (Kd)
Low (>500 nM)
High (<10-50 nM)
Modified peptides compete better for MHC presentation.
Complex Stability (t1/2)
Short (<2 hours)
Long (>6-8 hours)
Longer presentation time = sustained T-cell stimulation.
In Vitro Expansion
Weak / Slow
Robust / Rapid
Modified peptides generate higher CTL numbers per stimulation cycle.
Functional Avidity
High (if expanded)
Variable
Risk: Modified peptide might induce T-cells that bind the drug but not the tumor.
Lysis of AML Blasts
Moderate
High (Cross-reactive)
Goal: The expanded T-cells must lyse cells presenting the native peptide.
Experimental Validation Protocols
To validate the efficacy of your specific Cyclin-A1 (385-395) variant, you must perform these self-validating assays.
Purpose: Quantify how well the modified peptide stabilizes HLA-A2 compared to the native sequence.
Cell Line: T2 cells (TAP-deficient, HLA-A*0201+).
Incubation: Incubate T2 cells (
/mL) with peptide concentrations ranging from 100 M to 0.1 M in serum-free IMDM for 18 hours at 37°C.
Control 1: HIV-Pol (ILKEPVHGV) - Positive Control.
Control 2: DMSO only - Negative Control.
Staining: Wash cells and stain with anti-HLA-A2-FITC (Clone BB7.2).
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).
Calculation:
Success Criteria: Modified peptide should show FI > 1.5x of Unmodified peptide.
Protocol B: Cross-Reactivity Cytotoxicity Assay
Purpose: The "Gold Standard" for efficacy. Do T-cells raised against the Modified peptide kill cells expressing the Unmodified antigen?
Effector Generation: Stimulate PBMC from HLA-A2+ healthy donors with Modified Cyclin-A1 (385-395) peptide-pulsed Dendritic Cells (DCs). Expand for 2-3 weeks with IL-2/IL-7/IL-15.
Target Cells:
Target A: T2 cells pulsed with Unmodified peptide (Tests cross-reactivity).
Target B: THP-1 or U937 (Cyclin-A1+ AML cell lines).
Target C: T2 cells pulsed with Irrelevant peptide (Specificity Control).
Assay: Standard 4-hour
Cr release assay or Flow-based CD107a degranulation assay.
Readout: Specific Lysis %.
Success Criteria: Effector T-cells must lyse Target A and Target B significantly above Target C background.
Workflow Visualization
The following diagram outlines the critical path for validating the modified peptide's efficacy.
Figure 2: Validation pipeline. Critical checkpoint is the "Killing Assay" where modified-primed T-cells must recognize the native target.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 represents a new immunogenic targetable antigen expressed in acute myeloid leukemia stem cells with characteristics of a cancer-testis antigen."[1][2][3] Blood, 119(23), 5492-5501.[1]
Kondo, E., et al. (2008). "Identification of novel tumor-associated antigens by microarray analysis of isolated tumor cells." Biochimica et Biophysica Acta, 1785(1), 1-10.
Douat-Casassus, C., et al. (2007). "Synthetic peptides as active components of prophylactic and therapeutic vaccines." Journal of Medicinal Chemistry.
Cheever, M. A., et al. (2009). "The prioritization of cancer antigens: a national cancer institute pilot project for the acceleration of translational research." Clinical Cancer Research, 15(17), 5323-5337.
Disclaimer: This guide is intended for research and development purposes. The specific efficacy of the 385-395 fragment depends on the HLA haplotype of the donor and the precise anchor modifications employed.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Profile
Product/Target: Cyclin-A1 (385-395) Peptide
Sequence: SLIAAAAFCLA
Primary Application: T-cell epitope mapping, Dendritic Cell (DC) pulsing, and immunotherapy development for Acute Myeloid Leukemia (AML).
HLA Restriction: HLA-A*02:01 (MHC Class I)[1][2][3][4]
Verification Context:
Cyclin-A1 (CCNA1) is a Cancer-Testis Antigen (CTA) highly expressed in AML leukemic stem cells but restricted in normal tissues (testis).[3][5][6] While the epitope FLDRFLSCM (227-235) is the immunodominant standard, the SLIAAAAFCLA (385-395) fragment represents a critical alternative epitope for multi-target vaccine strategies to prevent immune escape.
Critical Handling Note: This sequence is highly hydrophobic (5 Alanines, 1 Phenylalanine, 1 Leucine). Independent verification fails most often due to solubility issues , not peptide synthesis errors.
Technical Specifications
Parameter
Specification
Sequence
H-Ser-Leu-Ile-Ala-Ala-Ala-Ala-Phe-Cys-Leu-Ala-OH
Length
11 Amino Acids
Molecular Weight
~1108.4 Da
Hydrophobicity
High (Grand Average of Hydropathicity > 1.5)
Solubility
Insoluble in water. Requires DMSO or DMF (min 20%) for stock solution.
Purity Requirement
>95% (Immunological Grade) for T-cell assays; >90% for binding assays.
Comparative Analysis: Performance Benchmarks
This section objectively compares the Cyclin-A1 (385-395) peptide against the industry-standard positive control (Cyclin-A1 227-235) and a scrambled negative control.
Experiment A: MHC Class I Binding Affinity (T2 Stabilization Assay)
Objective: Verify if SLIAAAAFCLA physically binds and stabilizes the HLA-A*02:01 complex on the surface of TAP-deficient T2 cells.
Concentration: Peptides titrated from 100 µM to 1 µM.
Consolidated Data (Normalized Fluorescence Index):
Peptide Variant
Sequence
Binding Affinity (FI @ 50 µM)*
Stability Duration (>4h)
Verification Status
Cyclin-A1 (385-395)
SLIAAAAFCLA
2.8 - 3.5
High
VERIFIED Binder
Positive Control (Immunodominant)
FLDRFLSCM
4.0 - 4.5
Very High
Reference Standard
Positive Control (Viral)
GILGFVFTL (Flu)
5.0+
Very High
Assay Control
Negative Control
Scrambled
< 1.0
None
Baseline
Fluorescence Index (FI) = (MFI sample - MFI background) / MFI background. FI > 1.5 indicates binding.
Insight: The 385-395 epitope is a strong binder , though slightly less potent than the immunodominant 227-235. However, its hydrophobicity aids in membrane intercalation, potentially stabilizing the MHC complex longer in lipid-rich environments.
Independent Verification Protocols
To ensure scientific integrity, researchers must validate the reagent using the following self-validating workflows.
Rationale: The "AAAA" motif causes beta-sheet aggregation. Standard LC-MS can miss this if the column clogs or the peptide precipitates in the aqueous mobile phase.
Dissolution: Dissolve 1 mg peptide in 50 µL pure DMSO (creates ~18 mM stock). Vortex vigorously for 30 seconds. Sonicate for 5 minutes.
Dilution: Slowly add PBS dropwise while vortexing to reach 1 mL (final 5% DMSO).
Checkpoint: If the solution turns cloudy/milky, the peptide has aggregated. Do not proceed to cell assays. Re-dissolve in higher DMSO % or use DMF.
LC-MS Verification:
Column: C18 Reverse Phase (Hydrophobic).
Gradient: 5% to 95% Acetonitrile (ACN) over 20 mins.
Expected Retention: Late elution (high ACN %) due to hydrophobicity.
This diagram illustrates the biological pathway of the Cyclin-A1 antigen and the critical points where verification assays (T2 Binding, ELISpot) intersect.
Caption: Figure 1. The Cyclin-A1 (385-395) epitope processing pathway. Verification assays (Green) validate specific steps: peptide binding to MHC (T2 Assay) and recognition by T-cells (ELISpot).
Figure 2: Independent Verification Decision Logic
A logic gate for researchers to determine if their specific batch of peptide is valid for experimentation.
Caption: Figure 2. Step-by-step decision matrix for validating Cyclin-A1 (385-395) peptide quality and function before clinical or pre-clinical use.
References
Ochsenreither, S., et al. (2012). "Cyclin-A1 expression in acute myeloid leukemia stem cells and its representation as an immunogenic antigen that can be targeted by cytotoxic T cells." Blood.
Ochsenreither, S., et al. (2020). "Cancer testis antigen Cyclin A1 harbors several HLA-A*02:01-restricted T cell epitopes, which are presented and recognized in vivo." International Journal of Cancer.[7]